Product packaging for 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 101967-39-9)

4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B033841
CAS No.: 101967-39-9
M. Wt: 204.29 g/mol
InChI Key: XMAIQILQRXZWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine is a specialized organic compound featuring a 1,3-thiazole core annulated with a 2,5-dimethylphenyl substituent and a primary amine group at the 2-position. This molecular architecture, incorporating an electron-rich aromatic system and a heterocyclic amine, makes it a valuable scaffold in medicinal chemistry and drug discovery research. Its primary research applications include serving as a key intermediate or precursor in the synthesis of more complex molecules, particularly those targeting biological pathways modulated by heterocyclic compounds. Researchers are investigating its potential as a core structure for developing novel kinase inhibitors, antimicrobial agents, and probes for studying cellular signaling processes. The compound's mechanism of action is structure-dependent and is a key area of investigation; its bioactivity is likely mediated through non-covalent interactions such as hydrogen bonding via the amine group and π-stacking interactions facilitated by the aromatic systems, potentially allowing it to bind to specific enzymatic active sites or protein receptors. This high-purity compound is intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and library synthesis in academic and pharmaceutical research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2S B033841 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine CAS No. 101967-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-7-3-4-8(2)9(5-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAIQILQRXZWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352723
Record name 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101967-39-9
Record name 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, a probable synthetic route, and potential biological activities of the compound 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine (CAS No. 101967-39-9). Due to the limited availability of published experimental data for this specific molecule, this guide compiles information from chemical supplier databases and extrapolates from studies on structurally related compounds.

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂SLookChem[1], BOC Sciences[2]
Molecular Weight 204.29 g/mol LookChem[1], BOC Sciences[2]
CAS Number 101967-39-9LookChem[1], BenchChem[1]
LogP 3.59030LookChem[1]
Boiling Point 351.8°C at 760 mmHgLookChem[1], BOC Sciences[2]
Density 1.185 g/cm³LookChem[1], BOC Sciences[2]
Flash Point 166.5°CLookChem[1]
Purity ≥95%BOC Sciences[2]

Spectroscopic Data Overview

While specific experimental spectra for this compound have not been identified, predicted spectroscopic data for the structurally similar compound 4-(2,4-Dimethylphenyl)-1,3-thiazole can provide insights into the expected spectral characteristics.[2]

  • ¹H NMR: Protons on the thiazole ring are expected to appear as singlets or doublets in the aromatic region. The protons of the dimethylphenyl group will be observed as distinct singlets for the methyl groups and multiplets for the aromatic protons.

  • ¹³C NMR: Characteristic chemical shifts are expected for the carbon atoms of the thiazole and dimethylphenyl rings.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic peaks for N-H stretching of the amine group, C=N stretching of the thiazole ring, and C-H stretching of the aromatic and methyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the thiazole and dimethylphenyl moieties.

Experimental Protocols

The most probable synthetic route for this compound is the Hantzsch thiazole synthesis.[3][4][5] This method involves the reaction of an α-haloketone with a thioamide.

General Protocol for Hantzsch Thiazole Synthesis:

  • Synthesis of 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one:

    • To a solution of 2',5'-dimethylacetophenone (1 equivalent) in a suitable solvent (e.g., diethyl ether or acetic acid), add bromine (1 equivalent) dropwise at 0-5 °C with stirring.

    • After the addition is complete, continue stirring at room temperature until the bromine color disappears.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

  • Synthesis of this compound:

    • In a round-bottom flask, dissolve 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one (1 equivalent) and thiourea (1 to 1.5 equivalents) in a suitable solvent such as ethanol or methanol.[3]

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a beaker containing an aqueous solution of a weak base (e.g., 5% sodium carbonate) to neutralize the hydrobromide salt formed and precipitate the product.[4]

    • Collect the precipitate by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been found, research on the broader class of 4-aryl-1,3-thiazol-2-amine derivatives suggests potential as:

  • 5-Lipoxygenase (5-LOX) Inhibitors: These compounds have shown the ability to directly inhibit 5-LOX, a key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation.[3] This suggests potential anti-inflammatory applications.

  • Tubulin Polymerization Inhibitors: Certain N,4-diaryl-1,3-thiazole-2-amines have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a critical process in cell division.[6] This indicates potential for development as anticancer agents.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows related to this class of compounds.

five_lipoxygenase_pathway Arachidonic_Acid Arachidonic Acid FLAP 5-LOX-Activating Protein (FLAP) Arachidonic_Acid->FLAP Translocation Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX Activation LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Catalysis LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation Compound 4-(Aryl)-1,3-thiazol-2-amine Derivative Compound->Five_LOX Inhibition

Caption: 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of 4-aryl-1,3-thiazol-2-amine derivatives.

tubulin_polymerization_workflow cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression Tubulin_Dimers α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to Compound 4-(Aryl)-1,3-thiazol-2-amine Derivative Compound->Tubulin_Dimers Inhibition of Polymerization

Caption: Inhibition of tubulin polymerization by 4-aryl-1,3-thiazol-2-amine derivatives, leading to cell cycle arrest and apoptosis.

References

The Versatility of the 2-Aminothiazole Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, most notably as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] This technical guide provides an in-depth exploration of the biological activities of 2-aminothiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows to support researchers in the field of drug discovery and development.

Anticancer Activity of 2-Aminothiazole Derivatives

A substantial body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against a variety of human cancer cell lines.[4][5] The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest, mediated through the modulation of various signaling pathways.[5]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[4]
Derivative with 2-(dialkylamino)ethylurea moiety at position 2 of benzothiazolePI3Kα13 nM[4]
Thiomorpholine derivative (63)MCF-7 (Breast Cancer)7.5 mg/ml[4]
Thiomorpholine derivative (63)SW480 (Colon Adenocarcinoma)13.0 mg/ml[4]
Compound 20H1299 (Lung Cancer)4.89 µM[4]
Compound 20SHG-44 (Glioma)4.03 µM[4]
Compound 23HepG2 (Liver Cancer)0.51 mM[4]
Compound 24HepG2 (Liver Cancer)0.57 mM[4]
Compound 23PC12 (Pheochromocytoma)0.309 mM[4]
Compound 24PC12 (Pheochromocytoma)0.298 mM[4]
Compound 17bMCF-7 (Breast Cancer)1.86 μM[6]
Compound 7dVEGFR-262.48 ± 3.7 nM[6]
Mechanisms of Anticancer Action

2-Aminothiazole derivatives exert their anticancer effects through several mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis: Many 2-aminothiazole derivatives trigger the intrinsic apoptotic pathway. This is often characterized by the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly at the G2/M phase.[7] This prevents the cells from proceeding through mitosis and ultimately leads to cell death.

2-Aminothiazole Derivative 2-Aminothiazole Derivative Bcl-2 Family Modulation Bcl-2 Family Modulation 2-Aminothiazole Derivative->Bcl-2 Family Modulation Mitochondrial Pathway Mitochondrial Pathway Bcl-2 Family Modulation->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Apoptosis induction by 2-aminothiazole derivatives.
Experimental Protocols for Anticancer Activity Evaluation

A general workflow for assessing the anticancer potential of 2-aminothiazole derivatives involves synthesis, initial cytotoxicity screening, and subsequent mechanistic studies.

cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis of Derivatives Synthesis of Derivatives Structural Confirmation Structural Confirmation Synthesis of Derivatives->Structural Confirmation MTT Assay MTT Assay Structural Confirmation->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis

General workflow for anticancer evaluation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[8]

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]

  • Procedure:

    • Cell Treatment: Treat cells with the 2-aminothiazole derivative for a specified time.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[10]

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.[11]

  • Procedure:

    • Cell Treatment: Treat cells with the 2-aminothiazole derivative.

    • Fixation: Harvest the cells and fix them in cold ethanol.

    • Staining: Treat the cells with RNase to remove RNA and then stain with PI.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[5]

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi.[12]

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC Value (µg/mL)
Piperazinyl derivative 121dMethicillin-resistant S. aureus4[12]
Piperazinyl derivative 121dE. coli8[12]
Halogen derivative of thiourea 124S. aureus4-16[12]
Halogen derivative of thiourea 124S. epidermidis4-16[12]
Compound 2aS. epidermidis (MDR)250[13]
Compound 2bP. aeruginosa (MDR)375[13]
Compound 2dS. aureus (MDR)250[13]
Compound 2gE. coli (MDR)375[13]
Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[14][15]

  • Procedure:

    • Compound Preparation: Prepare serial two-fold dilutions of the 2-aminothiazole derivative in a 96-well microtiter plate containing appropriate broth.

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plate at an appropriate temperature for 16-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

Anti-inflammatory Activity

Some 2-aminothiazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol for COX Inhibition Assay
  • Principle: The ability of a compound to inhibit COX-1 and COX-2 is measured using an enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins.

  • Procedure:

    • Enzyme and Compound Incubation: Incubate the COX-1 or COX-2 enzyme with the test compound.

    • Substrate Addition: Add arachidonic acid to initiate the reaction.

    • Reaction Termination: Stop the reaction after a specified time.

    • Prostaglandin Measurement: Quantify the amount of prostaglandin produced using a specific antibody and a colorimetric substrate.

    • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity.

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[2][16]

Hantzsch Thiazole Synthesis
  • Reaction: This method involves the condensation of an α-haloketone with a thioamide, such as thiourea.[2]

  • General Procedure:

    • Dissolve the α-haloketone and thiourea in a suitable solvent (e.g., ethanol).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow the product to precipitate.

    • Collect the solid product by filtration, wash, and purify by recrystallization.[8]

α-Haloketone α-Haloketone Reaction Reaction α-Haloketone->Reaction Thiourea Thiourea Thiourea->Reaction 2-Aminothiazole Derivative 2-Aminothiazole Derivative Reaction->2-Aminothiazole Derivative

Hantzsch synthesis of 2-aminothiazoles.

Conclusion

2-Aminothiazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their significant anticancer, antimicrobial, and anti-inflammatory activities, coupled with well-established synthetic routes, make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers to design, synthesize, and evaluate new 2-aminothiazole derivatives with enhanced biological profiles. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of the next generation of drugs based on this remarkable heterocyclic core.

References

In-Depth Technical Guide: 4-(2,4-Dimethylphenyl)thiazol-2-amine (CAS Number 247225-31-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2,4-dimethylphenyl)thiazol-2-amine, a member of the 2-aminothiazole class of heterocyclic compounds. The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties. While specific experimental data for CAS number 247225-31-6 is limited in publicly available literature, this guide extrapolates its potential properties and mechanisms of action based on extensive research on structurally related analogs. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Chemical and Physical Properties

PropertyValueSource
CAS Number 247225-31-6N/A
IUPAC Name 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine[1]
Molecular Formula C₁₁H₁₂N₂S[1]
Molecular Weight 204.3 g/mol [1]
Physical Form Solid[1]
Purity 97%[1]

Spectral Data (Predicted for a Structurally Related Compound)

While experimental spectral data for 4-(2,4-dimethylphenyl)thiazol-2-amine is not available, the following table provides the expected ¹H and ¹³C NMR chemical shifts for the closely related compound, 4-(2,4-dimethylphenyl)-1,3-thiazole. These predictions can serve as a guide for the characterization of the target compound.[2]

SpectrumExpected Chemical Shifts (δ, ppm)
¹H NMR (CDCl₃, 400 MHz) 8.7-8.9 (s, 1H, thiazole H-2), 7.2-7.8 (m, 4H, aromatic-H and thiazole H-5), 2.3-2.5 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 101 MHz) 150-155 (thiazole C-2), 148-152 (thiazole C-4), 135-140 (aromatic C), 125-132 (aromatic CH), 110-115 (thiazole C-5), 20-22 (CH₃)

Synthesis

The most common and efficient method for the synthesis of 4-aryl-2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. A plausible synthetic route for 4-(2,4-dimethylphenyl)thiazol-2-amine is outlined below.

G cluster_0 Hantzsch Thiazole Synthesis 2_bromo_1_2_4_dimethylphenyl_ethanone 2-bromo-1-(2,4-dimethylphenyl)ethanone Ethanol_Reflux Ethanol, Reflux 2_bromo_1_2_4_dimethylphenyl_ethanone->Ethanol_Reflux Thiourea Thiourea Thiourea->Ethanol_Reflux Product 4-(2,4-Dimethylphenyl)thiazol-2-amine Ethanol_Reflux->Product

Caption: Plausible synthetic route for 4-(2,4-dimethylphenyl)thiazol-2-amine.

Biological Activity and Potential Mechanism of Action

While there is no specific biological data for 4-(2,4-dimethylphenyl)thiazol-2-amine, the broader class of 2-aminothiazole derivatives has demonstrated significant potential in several therapeutic areas, particularly in oncology.

Anticancer Activity of Structurally Related Thiazole Analogs

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various thiazole derivatives that are structurally related to the 4-(2,4-dimethylphenyl)-1,3-thiazole scaffold. This data highlights the potential of this class of compounds as anticancer agents.[2]

Compound IDCancer Cell LineIC₅₀ (µM)
Analog 1 A549 (Lung)5.2
Analog 2 MCF-7 (Breast)8.7
Analog 3 HeLa (Cervical)12.1
Analog 4 HepG2 (Liver)6.5

Potential Signaling Pathways

Research into various substituted thiazole derivatives suggests that their anticancer effects may be mediated through the inhibition of key signaling pathways that are often dysregulated in cancer.[3]

G cluster_0 Potential Signaling Pathways Modulated by 4-(2,4-Dimethylphenyl)thiazol-2-amine Analogs cluster_1 Kinase Inhibition cluster_2 Modulation of Apoptosis Thiazole_Compound 4-(2,4-Dimethylphenyl)thiazol-2-amine VEGFR2 VEGFR-2 Thiazole_Compound->VEGFR2 inhibits EGFR EGFR Thiazole_Compound->EGFR inhibits Akt Akt Thiazole_Compound->Akt inhibits CDKs CDKs Thiazole_Compound->CDKs inhibits Bcl2_Family Bcl-2 Family Proteins Thiazole_Compound->Bcl2_Family modulates Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes Proliferation Proliferation EGFR->Proliferation promotes Survival Survival Akt->Survival promotes Cell_Cycle Cell Cycle Arrest CDKs->Cell_Cycle regulates Apoptosis Apoptosis Bcl2_Family->Apoptosis regulates

Caption: Potential signaling pathways modulated by 4-(2,4-dimethylphenyl)thiazol-2-amine analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be used to evaluate the biological activity of 4-(2,4-dimethylphenyl)thiazol-2-amine.

In Vitro Anticancer Screening Workflow

The following diagram illustrates a general workflow for the in vitro anticancer screening of novel compounds.[2]

G cluster_0 In Vitro Anticancer Screening Workflow Synthesis Synthesis of 4-(2,4-Dimethylphenyl)thiazol-2-amine Characterization Characterization (NMR, MS, Purity) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) IC50_Determination->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

References

The Multifaceted Mechanisms of Action of Aminothiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a vast array of investigational compounds.[1] Its synthetic tractability and ability to interact with a wide range of biological targets have established it as a critical pharmacophore in drug discovery.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of aminothiazole compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for cited assays, and provides visualizations of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Mechanisms of Action

Aminothiazole derivatives exhibit potent anticancer activity through a variety of mechanisms, primarily centered on the inhibition of key cellular processes involved in cell growth, proliferation, and survival.

Inhibition of Protein Kinases

A primary anticancer mechanism of many aminothiazole compounds is the inhibition of protein kinases that are crucial for cell signaling and proliferation.[2]

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth and survival. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several aminothiazole derivatives have been identified as potent inhibitors of this pathway.

Key Signaling Pathway:

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminothiazole Aminothiazole Compound Aminothiazole->PI3K inhibits

Figure 1. Inhibition of the PI3K/Akt/mTOR Pathway by Aminothiazole Compounds.

Quantitative Data: PI3K/mTOR Inhibition

Compound IDTargetIC50 (nM)Cell LineReference
Dasatinibpan-Src/Abl<1Various[3]
12m pan-SrcSub-nanomolarVarious[3]
Compound 14 CDK21-10A2780[4]
Compound 45 CDK21-10A2780[4]

Experimental Protocol: In Vitro PI3K Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Purified recombinant PI3K enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Aminothiazole test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, combine the purified PI3K enzyme, lipid substrate, and various concentrations of the aminothiazole inhibitor.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is used by luciferase to generate a luminescent signal.

  • Measurement: Measure luminescence using a plate reader. The signal intensity is proportional to the kinase activity.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

PI3K_Assay_Workflow start Start setup Prepare reaction mix: - PI3K enzyme - Lipid substrate - Test compound start->setup initiate Initiate reaction with ATP setup->initiate incubate Incubate at room temperature initiate->incubate stop Stop reaction and deplete ATP (ADP-Glo™ Reagent) incubate->stop signal Generate luminescent signal (Kinase Detection Reagent) stop->signal measure Measure luminescence signal->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Figure 2. Workflow for an in vitro PI3K Kinase Assay.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.

Quantitative Data: Aurora Kinase Inhibition

Compound IDTargetIC50 (nM)Reference
Compound 22 Aurora A-[5]
SNS-032 CDK2/7/9-[6]

Experimental Protocol: In Vitro Aurora Kinase Assay (Luminescence-Based)

This protocol is similar to the PI3K assay, measuring ADP production as an indicator of kinase activity.

Materials:

  • Purified recombinant Aurora A or B kinase

  • Substrate (e.g., Kemptide for Aurora A)

  • ATP

  • Kinase assay buffer

  • Aminothiazole test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, combine the purified Aurora kinase, its substrate, and various concentrations of the aminothiazole inhibitor.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent.

  • Signal Generation: Add Kinase Detection Reagent.

  • Measurement: Measure luminescence.

  • Data Analysis: Determine IC50 values.

CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Several aminothiazole derivatives have been developed as potent CDK2 inhibitors.[4]

Quantitative Data: CDK2 Inhibition

Compound IDIC50 (nM)Cell LineReference
Compound 14 1-10A2780[4]
Compound 45 1-10A2780[4]
Inhibition of Tubulin Polymerization

Microtubules are essential for the formation of the mitotic spindle during cell division.[7] Aminothiazole-based compounds can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[7] Many of these inhibitors bind to the colchicine-binding site on β-tubulin.[7]

Quantitative Data: Tubulin Polymerization Inhibition

Compound IDIC50 (µM)Reference
5t 0.72[8]
5l Comparable to Combretastatin A-4[8]
5w More potent than Combretastatin A-4[8]

Experimental Protocol: Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[7]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer

  • GTP solution

  • Tubulin Polymerization Reporter Dye (e.g., DAPI)

  • Aminothiazole test compound

  • Positive control (e.g., Paclitaxel)

  • Negative control (e.g., Colchicine)

  • 96-well black microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Tubulin Reconstitution: Reconstitute tubulin on ice with General Tubulin Buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing buffer, GTP, and the reporter dye.

  • Compound Addition: Add test compounds to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the tubulin solution to the reaction mix.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at 37°C.

  • Data Analysis: Plot fluorescence intensity versus time and determine the IC50 value.[7]

Induction of Apoptosis and Cell Cycle Arrest

A common consequence of the above mechanisms is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.

Flow cytometry analysis has shown that aminothiazole derivatives can cause cell cycle arrest at the G0/G1 or G2/M phases.[9]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique measures the DNA content of cells to determine their phase in the cell cycle.[10][11]

Materials:

  • Cancer cell lines

  • Aminothiazole test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the aminothiazole compound for a specified time.

  • Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol.[10][11]

  • Staining: Wash the cells and resuspend them in a staining solution containing RNase A and PI.[10][11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.

Cell_Cycle_Workflow start Start treat Treat cells with aminothiazole compound start->treat harvest Harvest and fix cells in cold ethanol treat->harvest stain Stain cells with RNase A and Propidium Iodide harvest->stain analyze Analyze on flow cytometer stain->analyze quantify Quantify cell populations in G0/G1, S, and G2/M phases analyze->quantify end End quantify->end

Figure 3. Workflow for Cell Cycle Analysis by Flow Cytometry.

Western blot analysis is a key technique to confirm apoptosis by detecting changes in the expression of apoptosis-related proteins.

Experimental Protocol: Western Blotting for Apoptosis Markers

This method allows for the detection of key proteins involved in the apoptotic cascade.[12][13]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Analyze the changes in protein expression levels. An increase in pro-apoptotic markers (e.g., Bax, cleaved caspases) and a decrease in anti-apoptotic markers (e.g., Bcl-2) indicate apoptosis.[12][13]

Antimicrobial Mechanism of Action

Aminothiazole derivatives have also demonstrated significant activity against various microbial pathogens.

Antibacterial Activity: MurB Inhibition

Molecular docking studies suggest that the antibacterial activity of some aminothiazole compounds may involve the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in bacterial cell wall biosynthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound IDBacterial StrainMIC (µg/mL)Reference
2a, 2b Staphylococcus epidermidis (MDR)250[14]
2d, 2g Staphylococcus aureus (MDR)250[14]
2d, 2g Escherichia coli (MDR)375[14]
117 (R1=OCH3) Escherichia coli-[15]
121d MRSA, E. coli4, 8[15]
124 S. aureus, S. epidermidis4-16[15]

Experimental Protocol: MurB Inhibition Assay

A common method to assess MurB inhibition is to monitor the oxidation of its cofactor, NADPH.

Materials:

  • Purified MurB enzyme

  • Substrate (UNAG)

  • NADPH

  • Aminothiazole test compound

  • Spectrophotometer

Procedure:

  • Reaction Setup: Combine MurB, UNAG, and the test compound in a suitable buffer.

  • Initiation: Start the reaction by adding NADPH.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction and determine the inhibitory effect of the compound.

Antifungal Activity: CYP51 Inhibition

The antifungal activity of certain aminothiazole derivatives is attributed to the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane.

Experimental Protocol: CYP51 Inhibition Assay (Fluorescence-Based)

This assay uses a fluorescent substrate that is metabolized by CYP51 to a fluorescent product.

Materials:

  • Recombinant CYP51 enzyme

  • Fluorescent substrate (e.g., BOMCC)

  • NADPH regenerating system

  • Aminothiazole test compound

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine CYP51, the test compound, and the fluorescent substrate.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Measurement: Monitor the increase in fluorescence over time.

  • Data Analysis: Calculate the rate of product formation and determine the IC50 value of the inhibitor.

Neuroprotective Mechanism of Action

Aminothiazole compounds have shown promise in the context of neurodegenerative diseases.

Inhibition of Prion Formation

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). Aminothiazoles have been identified as inhibitors of the formation of the infectious scrapie isoform of the prion protein (PrPSc).[16]

Quantitative Data: Prion Formation Inhibition

Compound IDEC50 (µM)Cell LineReference
27 0.94ScN2a-cl3[1][2][17]
Improved Analogs as low as 0.081ScN2a-cl3[1]

Experimental Protocol: Prion Formation Inhibition ELISA

This high-throughput assay quantifies the reduction of PrPSc in prion-infected cells.[16]

Materials:

  • Prion-infected neuroblastoma cell line (e.g., ScN2a)

  • Aminothiazole test compound

  • Cell culture reagents

  • ELISA plates pre-coated with anti-PrP antibody

  • Detection antibody (biotin-conjugated anti-PrP)

  • Streptavidin-HRP

  • TMB substrate

  • Plate reader

Procedure:

  • Cell Treatment: Treat prion-infected cells with various concentrations of the aminothiazole compound.

  • Cell Lysis: Lyse the cells to release proteins.

  • ELISA:

    • Add cell lysates to the pre-coated ELISA plate.

    • Incubate to allow PrPSc to bind to the capture antibody.

    • Wash the plate and add the biotin-conjugated detection antibody.

    • Wash and add streptavidin-HRP.

    • Wash and add TMB substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PrPSc reduction compared to untreated controls and determine the EC50 value.[1][2][17]

Prion_ELISA_Workflow start Start treat Treat prion-infected cells with test compound start->treat lyse Lyse cells treat->lyse bind Add lysate to anti-PrP coated ELISA plate lyse->bind detect Add biotinylated detection antibody bind->detect conjugate Add streptavidin-HRP detect->conjugate substrate Add TMB substrate conjugate->substrate measure Measure absorbance at 450 nm substrate->measure analyze Calculate EC50 value measure->analyze end End analyze->end

Figure 4. Workflow for Prion Formation Inhibition ELISA.
Cholinesterase Inhibition

Some aminothiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[18]

Quantitative Data: Cholinesterase Inhibition

Compound IDTargetIC50 (µM)Reference
4m AChE1.48[18]
7 AChE91[19]
6 BChE195[19]
10 AChE0.103[20]
16 AChE0.109[20]

Conclusion

The 2-aminothiazole scaffold represents a remarkably versatile platform for the development of therapeutic agents with diverse mechanisms of action. Their ability to potently inhibit key enzymes in cancer, microbial infections, and neurodegenerative diseases underscores their continued importance in drug discovery. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design and evaluation of novel aminothiazole-based compounds. Further exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and selectivity.

References

Navigating the Physicochemical and Biological Landscape of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Derivatives of 2-aminothiazole have demonstrated a wide array of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its synthesis and solubility determination, and a proposed workflow for its initial biological screening.

Physicochemical Properties and Solubility

Qualitative Solubility Profile:

2-Aminothiazole and its derivatives are generally more soluble in polar organic solvents.[5][6] The solubility in aqueous solutions can be significantly influenced by pH due to the presence of the basic amino group, which can be protonated under acidic conditions, potentially increasing water solubility.[5][7]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)Sparingly soluble to solubleThe presence of the amine and thiazole nitrogen atoms allows for hydrogen bonding. Solubility in water is expected to be low but may increase with a decrease in pH.[5][7]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)SolubleThese solvents can effectively solvate the molecule through dipole-dipole interactions.
Nonpolar Solvents (e.g., Hexane, Toluene)Poorly solubleThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.

Experimental Protocols

Given the absence of specific quantitative data, this section details standardized experimental protocols that can be employed to determine the key physicochemical and biological properties of this compound.

Synthesis via Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[8][9][10][11][12][13]

Reaction Scheme:

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product alpha_haloketone 1-(2,5-Dimethylphenyl)-2-bromoethan-1-one reagents Solvent (e.g., Ethanol) Heat alpha_haloketone->reagents thiourea Thiourea thiourea->reagents product This compound reagents->product

Caption: General reaction scheme for the Hantzsch synthesis of the target compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2,5-dimethylphenyl)-2-bromoethan-1-one (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a base, such as a saturated aqueous solution of sodium bicarbonate, to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound, particularly for those with low solubility.[14][15][16][17][18][19]

Shake_Flask_Workflow A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Phase Separation (Centrifugation/Filtration) B->C D Collect supernatant/filtrate C->D E Quantify compound concentration (e.g., HPLC, UV-Vis) D->E F Determine solubility E->F

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully collect the supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound should be prepared in the same solvent.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure reproducibility.

Proposed Biological Screening Workflow

Given the broad spectrum of biological activities reported for 2-aminothiazole derivatives, a logical first step in evaluating a novel compound like this compound is to perform a high-throughput in vitro screening against a panel of relevant biological targets.[20][21][22][23][24]

In_Vitro_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_tertiary Lead Prioritization A Compound Library (including test compound) B High-Throughput Screening (HTS) (e.g., kinase panel, GPCR panel) A->B C Identify 'Hits' (Compounds showing activity) B->C D Dose-Response Assays (Determine IC50/EC50) C->D E Orthogonal Assays (Confirm activity with different method) D->E F Selectivity Profiling (Test against related targets) E->F G Cell-Based Assays (Assess cellular potency and toxicity) F->G H In Vitro ADME Profiling (Solubility, Permeability, Stability) G->H I Prioritize 'Lead' Candidates H->I

Caption: A generalized workflow for the in vitro screening of a novel compound.

Conclusion

While specific quantitative solubility data for this compound is currently lacking in the literature, this guide provides a robust framework for its synthesis, characterization, and the experimental determination of its solubility. The outlined protocols, based on established methodologies, will enable researchers to generate the necessary data to advance the study of this and similar compounds. Furthermore, the proposed biological screening workflow offers a strategic approach to begin exploring the therapeutic potential of this promising 2-aminothiazole derivative.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine. Due to the limited availability of published experimental data for this specific molecule, this guide combines predicted spectroscopic values based on established chemical principles and data from structurally similar compounds with detailed, generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns observed in analogous 2-aminothiazole and dimethylphenyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~7.25s1HPhenyl H-6'
~7.10d1HPhenyl H-4'
~7.05d1HPhenyl H-3'
~6.50s1HThiazole H-5
~5.10br s2H-NH₂
~2.35s3HPhenyl -CH₃ (at C-2')
~2.30s3HPhenyl -CH₃ (at C-5')
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ) ppmProvisional Assignment
~168.0Thiazole C-2
~149.0Thiazole C-4
~136.0Phenyl C-1'
~135.5Phenyl C-5'
~132.0Phenyl C-2'
~130.5Phenyl C-3'
~129.0Phenyl C-6'
~128.0Phenyl C-4'
~105.0Thiazole C-5
~21.0Phenyl -CH₃
~20.5Phenyl -CH₃
Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityProvisional Assignment
~3450-3300Medium, SharpN-H stretch (asymmetric and symmetric) of -NH₂
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch of -CH₃
~1620StrongC=N stretch of thiazole ring
~1580Medium-StrongN-H bend of -NH₂
~1540Medium-StrongC=C stretch of aromatic and thiazole rings
~820StrongC-H out-of-plane bend for 1,2,4-trisubstituted benzene
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
m/zRelative Intensity (%)Provisional Assignment
218High[M]⁺ (Molecular Ion)
203Medium[M - CH₃]⁺
118High[C₈H₈N]⁺ (Fragment from cleavage of the thiazole ring)
105Medium[C₇H₇N]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following sections detail a probable synthetic route and standard procedures for obtaining the spectroscopic data.

Synthesis: Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3][4] This involves the reaction of an α-haloketone with a thiourea.

Step 1: Synthesis of 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one To a solution of 2',5'-dimethylacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, add bromine (1 equivalent) dropwise at 0-5 °C with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature until the color of the bromine disappears. The solvent is then removed under reduced pressure, and the crude 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one is purified by recrystallization.

Step 2: Synthesis of this compound A mixture of 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one (1 equivalent) and thiourea (1.1 equivalents) in a solvent such as ethanol is heated under reflux for several hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be neutralized with a base (e.g., sodium bicarbonate solution) and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). The data is acquired and processed using the spectrometer's software.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS): The mass spectrum is generally obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[6][7]

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Starting Materials (2',5'-dimethylacetophenone, Bromine, Thiourea) synthesis Hantzsch Thiazole Synthesis start->synthesis purification Purification (Recrystallization) synthesis->purification product 4-(2,5-Dimethylphenyl)- 1,3-thiazol-2-amine purification->product sample_prep Sample Preparation (Dissolution/Pelletizing) product->sample_prep nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr ir FT-IR Spectroscopy sample_prep->ir ms Mass Spectrometry (EI) sample_prep->ms nmr_data Chemical Shifts, Coupling Constants, Integration nmr->nmr_data ir_data Characteristic Absorption Bands ir->ir_data ms_data Molecular Ion Peak, Fragmentation Pattern ms->ms_data structure Structural Elucidation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

discovery and history of 2-aminothiazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, has established itself as a "privileged scaffold" in medicinal chemistry. Its versatile nature has led to the development of a wide array of therapeutic agents across various disease areas, from common ailments to life-threatening cancers. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of the 2-aminothiazole core, tailored for researchers, scientists, and drug development professionals.

A Rich History of Discovery and Development

The journey of the 2-aminothiazole scaffold in medicine is a testament to its remarkable chemical and biological versatility. While the thiazole ring itself was first described in the late 19th century, the recognition of the 2-aminothiazole core as a valuable pharmacophore began to gain significant traction in the mid-20th century with the advent of sulfa drugs.

One of the earliest and most significant milestones was the development of Sulfathiazole, a potent antibacterial agent that played a crucial role in combating bacterial infections before the widespread use of penicillin. This early success highlighted the potential of the 2-aminothiazole scaffold to interact with biological targets and elicit therapeutic effects.

Over the decades, medicinal chemists have extensively explored the chemical space around the 2-aminothiazole nucleus, leading to the discovery of numerous blockbuster drugs. Notable examples include:

  • Famotidine: A potent histamine H2 receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD).

  • Dasatinib: A powerful multi-targeted tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1]

  • Meloxicam: A non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation associated with arthritis.

  • Cefdinir: A third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria.

These examples underscore the broad therapeutic window of 2-aminothiazole-containing compounds, which have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents, among others.[2][3]

Quantitative Bioactivity of 2-Aminothiazole Derivatives

The potency of 2-aminothiazole derivatives varies significantly depending on the substitutions on the core scaffold. The following tables summarize key quantitative data for a selection of these compounds across different therapeutic targets.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference
DasatinibK562 (Leukemia)<1 µM[4]
MDA-MB-231 (Breast)<1 µM[4]
MCF-7 (Breast)<1 µM[4]
HT-29 (Colon)<1 µM[4]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6 ± 0.8 µM[4]
4,5,6,7-tetrahydrobenzo[d]thiazole derivativeH1299 (Lung)4.89 µM[5]
SHG-44 (Glioma)4.03 µM[5]
2-aminothiazole-fused chromen-4-one derivative (Compound 2)U87 (Glioblastoma)1.4 ± 0.5 µM[6]
2-aminothiazole-fused chromen-4-one derivative (Compound 9)U87 (Glioblastoma)1.6 ± 0.5 µM[6]

Table 2: Enzyme Inhibition by 2-Aminothiazole Derivatives

Compound/DerivativeTarget EnzymeKi ValueReference
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I0.008 ± 0.001 µM[7]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II0.124 ± 0.017 µM[7]
Acetylcholinesterase (AChE)0.129 ± 0.030 µM[7]
Butyrylcholinesterase (BChE)0.083 ± 0.041 µM[7]
2-amino-4-(4-bromophenyl) thiazoleα-Glucosidase56.61 ± 1.31 µM[8]
N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide derivativeVEGFR-2 Kinase49 ± 9 nM[9]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2-aminothiazole derivatives are mediated through their interaction with a variety of biological targets, leading to the modulation of critical signaling pathways.

Dasatinib: A Multi-Kinase Inhibitor

Dasatinib exemplifies the power of the 2-aminothiazole scaffold in targeting multiple kinases simultaneously. Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia.[1] However, its therapeutic efficacy is also attributed to its ability to inhibit other kinase families, including Src family kinases (SFKs), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1] This multi-targeted approach disrupts several downstream signaling pathways crucial for cancer cell proliferation, survival, and migration, including the JAK-STAT, MAPK, and PI3K-Akt pathways.[10][11]

Dasatinib_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL STAT STAT BCR_ABL->STAT RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K SRC SRC Family Kinases SRC->STAT SRC->RAS SRC->PI3K PDGFR PDGFR cKIT c-KIT Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Dasatinib->PDGFR Inhibits Dasatinib->cKIT Inhibits pSTAT p-STAT STAT->pSTAT RAF RAF RAS->RAF AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK ERK->Gene_Expression mTOR->Gene_Expression

Dasatinib's inhibition of multiple tyrosine kinases and downstream signaling pathways.
Famotidine: Histamine H2 Receptor Antagonism

Famotidine's mechanism of action is a classic example of competitive antagonism. It selectively binds to histamine H2 receptors on the basolateral membrane of gastric parietal cells, preventing histamine from binding and initiating the signaling cascade that leads to gastric acid secretion.[2][12] This blockade of the H2 receptor inhibits the activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequently decreased activation of protein kinase A (PKA). The final step, the stimulation of the H+/K+ ATPase proton pump, is thereby suppressed, resulting in a reduction of gastric acid secretion.[2][3]

Famotidine_Mechanism cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds & Activates Famotidine Famotidine Famotidine->H2_Receptor Competitively Inhibits Adenylyl_Cyclase Adenylyl Cyclase H2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Stomach_Lumen Stomach Lumen (Gastric Acid Secretion) Proton_Pump->Stomach_Lumen Increases H+

Mechanism of action of Famotidine as a histamine H2 receptor antagonist.

Experimental Protocols

The synthesis and biological evaluation of 2-aminothiazole derivatives involve a range of established experimental protocols.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most common and versatile method for the preparation of the 2-aminothiazole core. It involves the condensation of an α-haloketone with a thiourea derivative.

General Procedure:

  • Reactant Preparation: Dissolve the α-haloketone (1 equivalent) and the corresponding thiourea or substituted thiourea (1-1.5 equivalents) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[5][13]

  • Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then typically neutralized with a weak base, such as sodium bicarbonate solution, to remove any hydrohalic acid formed during the reaction.[13]

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[5][13]

Hantzsch_Synthesis_Workflow start Start reactants Dissolve α-haloketone and thiourea in solvent start->reactants reaction Stir at room temperature or reflux (Monitor by TLC) reactants->reaction workup Cool and neutralize with base reaction->workup purification Filter, wash, and dry the crude product (Recrystallization or Column Chromatography) workup->purification characterization Characterize the final product (NMR, MS, etc.) purification->characterization end End characterization->end

A typical workflow for the Hantzsch synthesis of 2-aminothiazoles.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is widely used to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.[2][11]

  • Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[2][11]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the 2-aminothiazole test compound onto the agar surface.[11]

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for 18-24 hours.[11]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.[2][11]

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the IC50 values of anticancer compounds.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[3][14]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[3][14]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[3][14]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3][14]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and plot a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 2-aminothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have solidified its importance in drug discovery. Future research will likely focus on the development of novel 2-aminothiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this "privileged scaffold" in combination with modern drug design strategies, such as structure-based design and computational modeling, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

The Versatile Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] Its synthetic tractability and the ability to introduce diverse substituents at various positions have made it a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of aminothiazole derivatives, focusing on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid in the rational design of new and more potent aminothiazole-based drugs.

Anticancer Activity of Aminothiazole Derivatives

Aminothiazole derivatives have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines.[2][3] Their anticancer activity is often attributed to the inhibition of various protein kinases, induction of apoptosis, and cell cycle arrest.[3][4]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the exocyclic amino group.[1]

  • Substitution on the Thiazole Ring (Positions 4 and 5): The introduction of lipophilic substituents such as methyl, bromo, phenyl, or a constrained cyclic structure at the 4- and 5-positions of the thiazole ring can significantly impact anticancer activity. For instance, a constrained cyclic structure formed by substituents at these positions has been shown to enhance potency, suggesting that conformational rigidity can be beneficial.[1][2] In some series, a 4,5-butylidene substitution was found to be favorable for cytotoxicity.[2] The presence of specific aryl groups at the 4-position can also confer significant activity.[1]

  • Substitution on the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of cytotoxicity.[1]

    • Acylation: Acylation with substituted benzoyl groups, particularly those bearing halogen atoms like a 3-chlorobenzoyl moiety, has been shown to dramatically enhance anticancer potency.[1][5] Aromatic substitutions on the 2-amino group generally appear to improve antitumor activity more than aliphatic ones.[1][2]

    • Aryl Substitution: Direct substitution with aryl groups on the 2-amino group is also a key strategy. Halogen substitution on these phenyl rings often leads to increased activity. For example, a chloro-substitution on the phenyl ring has been shown to enhance cytotoxicity compared to an unsubstituted analog.[1] The position of the halogen can also be crucial, with meta-substitution sometimes showing better activity than other positions.[2]

  • Kinase Inhibition: The 2-aminothiazole scaffold is a key pharmacophore in numerous kinase inhibitors.[3] For instance, it is a core component of the multi-kinase inhibitor dasatinib.[2][6] Derivatives have been developed as potent inhibitors of Aurora kinases, cyclin-dependent kinases (CDKs), Src family kinases, VEGFR-2, and Anaplastic Lymphoma Kinase (ALK).[3][4][7] For Aurora kinase inhibitors, modifications on the aniline group considering electrostatic, hydrophobic, and hydrogen bond properties have been suggested to influence inhibitory activity.[8]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 2-aminothiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 Value (µM)Reference
Compound 20 H1299 (Lung Cancer)4.89[2][3]
SHG-44 (Glioma)4.03[2][3]
Compound 27 HeLa (Cervical Cancer)1.6 ± 0.8[2][3]
TH-39 K562 (Leukemia)0.78[3]
Compound 28 A549 (Lung Cancer)8.64[2]
HeLa (Cervical Cancer)6.05[2]
HT29 (Colon Cancer)0.63[2]
Karpas299 (Lymphoma)13.87[2]
Compound 13c AGS (Gastric Adenocarcinoma)4.0[9][10]
HT-29 (Colorectal Adenocarcinoma)4.4[9][10]
HeLa (Cervical Cancer)5.8[9][10]
Compound 13d AGS (Gastric Adenocarcinoma)7.2[9][10]
HT-29 (Colorectal Adenocarcinoma)11.2[9][10]
HeLa (Cervical Cancer)13.8[9][10]
Compound 2 (fused) U87 (Glioblastoma)IC50 up to 10-fold lower than compound 1[11]
Compound 9 U87 shCTRL (Glioblastoma, Tau expressing)1.6 ± 0.5[11]
U87 shTau (Glioblastoma, no Tau)No activity[11]

Antimicrobial Activity of Aminothiazole Derivatives

2-aminothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[1][12]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity

Key structural features influencing the antimicrobial activity of aminothiazole derivatives include:

  • Substituents on the Thiazole Ring: The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity.[1] For antimycobacterial activity, a 2-pyridyl ring at the 4-position of the thiazole scaffold was found to be optimal.[5][12]

  • Substituents on the 2-Amino Group:

    • For antimycobacterial agents, a substituted phenyl ring at the 2-amino position connected via an amide linker was shown to be favorable.[12]

    • For antiplasmodial activity, substitution on the phenyl ring with hydrophobic, electron-withdrawing groups resulted in the best activity.[12]

    • For antifungal activity against Histoplasma capsulatum, cyclohexylamide, cyclohexylmethylamide, or cyclohexylethylamide substituents at the 2-position, combined with a naphth-1-ylmethyl group at the 5-position, led to high potency.[13]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected 2-aminothiazole derivatives.

Compound ID/SeriesMicroorganismMIC ValueReference
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) Mycobacterium tuberculosis0.024 µM[5]
Aminothiazole derivatives with 2-pyridyl at C-4 Mycobacterium tuberculosis H37RvGenerally in the range of 12.5–25 µM for simple phenyl derivatives at N-2[5]
41F5 Analogs Histoplasma capsulatumMIC50 of 0.4 µM for analogs with a naphth-1-ylmethyl at C-5 and specific cyclohexylamides at C-2[13]
General Aminothiazoles Various Bacteria & FungiActivity is highly dependent on substitution patterns.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of the biological activities of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][3]

Procedure:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[1]

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test aminothiazole derivatives and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Following the incubation period, an MTT solution is added to each well.[1]

  • Formazan Solubilization: Viable cells metabolize the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Dilution Method for MIC Determination

The broth dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Procedure:

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared, typically at a density of 10⁵ colony-forming units (CFU) per mL.[14]

  • Serial Dilution: The test aminothiazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate or test tubes.

  • Inoculation: Each well or tube containing the diluted compound is inoculated with the prepared microbial suspension.

  • Incubation: The plates or tubes are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[14]

Signaling Pathways and Mechanisms of Action

The anticancer effects of aminothiazole derivatives are often mediated through the modulation of critical cellular signaling pathways.

Apoptosis Induction

Many 2-aminothiazole derivatives induce programmed cell death (apoptosis) in cancer cells.[3] A common mechanism involves the regulation of the Bcl-2 family of proteins, leading to the activation of the caspase cascade.[3]

apoptosis_pathway cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Aminothiazole Aminothiazole Derivative Aminothiazole->Bcl2 Down-regulates Aminothiazole->Bax Up-regulates cell_cycle_arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Aminothiazole Aminothiazole Derivative G0G1_Arrest G0/G1 Arrest Aminothiazole->G0G1_Arrest G2M_Arrest G2/M Arrest Aminothiazole->G2M_Arrest G0G1_Arrest->G1 G2M_Arrest->M experimental_workflow Compound_Synthesis Compound Synthesis & Characterization MTT_Assay Cell Viability Assay (e.g., MTT) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle, Kinase Assay) IC50_Determination->Mechanism_Studies Lead_Identification Lead Compound Identification Mechanism_Studies->Lead_Identification

References

The Evolving Chemical Landscape of 4-Phenyl-1,3-thiazol-2-amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of the chemical space of 4-phenyl-1,3-thiazol-2-amines. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This document provides a comprehensive overview of its synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, with a focus on quantitative data and detailed experimental protocols.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The 4-phenyl-1,3-thiazol-2-amine core is a key pharmacophore found in a multitude of biologically active molecules. Its derivatives have garnered significant attention for their potential as antileishmanial, anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties and the development of potent and selective therapeutic candidates.

Synthetic Strategies: The Hantzsch Thiazole Synthesis

The primary route for the synthesis of 4-phenyl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of an α-haloketone with a thiourea derivative.[3] Both classical heating and modern microwave-assisted protocols have been successfully employed, offering flexibility in reaction conditions and optimization of yields.

Experimental Protocol: Classical Hantzsch Synthesis

A representative protocol for the classical synthesis of a 4-phenyl-1,3-thiazol-2-amine derivative is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-bromoacetophenone (1.0 equivalent) and the corresponding thiourea (1.1-1.5 equivalents) in a suitable solvent such as ethanol or methanol.

  • Reaction: The reaction mixture is stirred and heated under reflux for a period of 1 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting precipitate is collected by vacuum filtration.

  • Neutralization and Washing: The crude product is washed with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by washing with water.

  • Purification: The solid product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-phenyl-1,3-thiazol-2-amine derivative.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

Microwave irradiation offers a significant acceleration of the Hantzsch synthesis, often leading to higher yields and cleaner reactions.

  • Reaction Setup: The α-haloketone (1 equivalent) and thiourea (1.1-1.5 equivalents) are combined in a microwave-safe reaction vessel with a suitable solvent (e.g., methanol).

  • Microwave Irradiation: The sealed vessel is subjected to microwave irradiation at a specific temperature (e.g., 90-120°C) for a short duration (e.g., 10-30 minutes).

  • Work-up and Purification: The work-up and purification procedures are similar to those described for the classical method.

cluster_synthesis Hantzsch Thiazole Synthesis Workflow start Reactants: α-Haloketone Thiourea reaction Reaction (Classical or Microwave) start->reaction workup Work-up: Precipitation Filtration reaction->workup purification Purification: Recrystallization workup->purification product Product: 4-Phenyl-1,3-thiazol-2-amine purification->product

A generalized workflow for the Hantzsch synthesis of 4-phenyl-1,3-thiazol-2-amines.

Biological Activities and Structure-Activity Relationships

The 4-phenyl-1,3-thiazol-2-amine scaffold has been extensively explored for various biological activities. The following sections summarize the key findings, with quantitative data presented in tabular format.

Antileishmanial Activity

Derivatives of 4-phenyl-1,3-thiazol-2-amine have shown promising activity against Leishmania species, the causative agents of leishmaniasis.[4][5] Structure-activity relationship studies have indicated that the nature and position of substituents on the phenyl ring significantly influence the antileishmanial potency.

Compound IDSubstitution on Phenyl RingIC50 (µM) against L. amazonensis promastigotesCytotoxicity (CC50 in µM) against Vero cellsSelectivity Index (SI)Reference
1 H> 142> 284-[4]
3 4-Cl46.63> 1218> 26.11[4]
4 4-Br53.12255.24.80[4]
6 4-NO220.78118.25.69[4]

Table 1: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives.

  • Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., Schneider's Drosophila medium) supplemented with fetal bovine serum at 26°C.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted.

  • Assay: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compounds at various concentrations are added to the wells.

  • Incubation: The plates are incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT or PrestoBlue® assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Anticancer Activity

The 4-phenyl-1,3-thiazol-2-amine scaffold has been investigated as a source of novel anticancer agents, with some derivatives demonstrating potent antiproliferative activity against various cancer cell lines.[1][6]

Compound IDSubstitution on N-phenyl RingSubstitution on 4-phenyl RingIC50 (µM) against HT-1080IC50 (µM) against SGC-7901IC50 (µM) against A549Reference
10l 3,4,5-trimethoxy3-hydroxy-4-methoxy0.861.931.87[1]
10s 2,4-dimethoxy4-methoxy0.360.520.45[1]

Table 2: Antiproliferative Activity of N,4-Diaryl-1,3-thiazole-2-amine Derivatives.

Several N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

cluster_tubulin Mechanism of Tubulin Polymerization Inhibition compound 4-Phenyl-1,3-thiazol-2-amine Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to inhibition Inhibition of Tubulin Polymerization compound->inhibition tubulin->inhibition disruption Microtubule Disruption inhibition->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Signaling pathway of tubulin polymerization inhibition by 4-phenyl-1,3-thiazol-2-amine derivatives.

Certain 4-phenyl-5-pyridyl-1,3-thiazole derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[7] p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases.

cluster_p38 p38 MAP Kinase Inhibition Pathway stimuli Inflammatory Stimuli (e.g., LPS) mapkkk MAPKKK stimuli->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 downstream Downstream Targets (e.g., Transcription Factors) p38->downstream compound 4-Phenyl-1,3-thiazole Derivative compound->p38 Inhibits inhibition Inhibition cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α) downstream->cytokines

Inhibition of the p38 MAP kinase signaling pathway by 4-phenyl-1,3-thiazol-2-amine derivatives.

There is evidence to suggest that some 4-phenyl-1,3-thiazole derivatives may exert their anticancer effects through the inhibition of the c-Met receptor tyrosine kinase.[8] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its aberrant activation is implicated in various cancers.

cluster_cmet c-Met Signaling Pathway Inhibition hgf HGF (Ligand) cmet c-Met Receptor hgf->cmet Binds & Activates downstream Downstream Signaling (e.g., RAS-ERK, PI3K-AKT) cmet->downstream compound 4-Phenyl-1,3-thiazole Derivative compound->cmet Inhibits inhibition Inhibition cellular_response Cellular Responses: - Proliferation - Survival - Migration downstream->cellular_response

Inhibition of the c-Met signaling pathway by 4-phenyl-1,3-thiazol-2-amine derivatives.
Antimicrobial Activity

The 4-phenyl-1,3-thiazol-2-amine core has been incorporated into various structures exhibiting antimicrobial activity against a range of bacterial and fungal pathogens.[2] The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of these compounds.

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
2,4-disubstituted-1,3-thiazolesB. subtilis, S. aureus, E. coli3.39 - 4.60[2]

Table 3: Antimicrobial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives.

  • Bacterial/Fungal Culture: The test microorganisms are grown in a suitable broth medium to a standardized concentration.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 4-phenyl-1,3-thiazol-2-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The data presented in this guide highlights the significant potential of this chemical class in addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, further elucidating their mechanisms of action, and exploring novel chemical space through the synthesis of diverse derivative libraries. The detailed protocols and collated data herein are intended to facilitate these endeavors and accelerate the translation of promising candidates from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Several 2-aminothiazole derivatives have demonstrated potent and selective inhibitory activity against various human cancer cell lines.[1][5] Notably, this scaffold is present in clinically approved drugs such as the kinase inhibitor Dasatinib.[1]

This document provides detailed in vitro assay protocols for the characterization of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine (hereafter referred to as Cmpd-X). Given the prevalence of kinase inhibition as a mechanism of action for this compound class, the proposed workflow is designed to first assess its general cytotoxic effect on cancer cells, then to quantify its inhibitory activity against a putative kinase target (e.g., a receptor tyrosine kinase, RTK), and finally to confirm its engagement with this target in a live-cell context.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving a Receptor Tyrosine Kinase (RTK) that is often implicated in cancer cell proliferation and survival. We hypothesize that Cmpd-X acts as an inhibitor of this RTK, thereby blocking downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK/ERK) RTK->Downstream Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds ATP ATP ADP ADP ATP->ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation CmpdX Cmpd-X CmpdX->RTK Inhibits G A Tier 1: General Cytotoxicity Assess broad anticancer activity B Tier 2: Biochemical Kinase Inhibition Determine direct enzymatic inhibition (IC50) A->B  If cytotoxic C Tier 3: Cellular Target Engagement Confirm target binding in live cells B->C  If potent inhibitor D Data Analysis & SAR C->D

References

Application Notes: Experimental Framework for Evaluating the Anticancer Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological properties, including significant anticancer activity.[1][2] These compounds exert their effects through various mechanisms, such as inducing apoptosis, disrupting tubulin assembly, and inhibiting key signaling pathways like PI3K/Akt/mTOR.[3][4] Several thiazole-based drugs, including Dasatinib and Ixazomib, have been approved for cancer therapy, encouraging further research into novel derivatives.[5] This document provides a detailed experimental framework for the initial in vitro evaluation of new thiazole derivatives as potential anticancer agents.

In Vitro Cytotoxicity Screening

A primary step in evaluating any potential anticancer compound is to determine its cytotoxic effect on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A549)[8][9]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Thiazole derivative stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Include wells with medium only as a blank control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells.[6] A vehicle control (medium with the same concentration of DMSO as the highest drug concentration, typically ≤0.5%) should be included.[2] Incubate the plate for 48-72 hours.[11]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2 to 4 hours at 37°C.[6][12]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT.[6] Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10][12] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[6][12]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Untreated Control Cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus the logarithm of the compound concentration.[6]

Data Presentation: Anticancer Activity of Thiazole Derivatives

The cytotoxic activity of various thiazole derivatives is typically summarized by their IC50 values against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[8]
HepG2 (Liver)7.26 ± 0.44[8]
Compound 8m HepG2 (Liver)5.15
HeLa (Cervical)1.65
Compound 7c HCT116 (Colon)5.32 ± 0.3[9][13]
Compound 3b HL-60(TB) (Leukemia)2.32[14]

Mechanism of Action Studies

To understand how thiazole derivatives induce cell death, further assays are necessary to investigate their effects on apoptosis and the cell cycle.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[4]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)[4]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the thiazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge at 300-400 x g for 5 minutes.[15]

  • Washing: Wash the cells twice with cold PBS, centrifuging after each wash.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4][15]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) using a flow cytometer.[4]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Induction of Apoptosis
CompoundCell LineTreatment% Early Apoptosis% Late Apoptosis/NecrosisReference
Compound 4c MCF-7Control0.510.29[8]
MCF-7Treated22.399.51[8]
Compound 1 C6 (Glioma)Treated (IC50)-25.7 (Total Apoptotic)[18]
Compound 8 A549 (Lung)Treated (IC50)-54.0 (Necrotic)[18]
Protocol 3: Cell Cycle Analysis

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be analyzed by quantifying the amount of DNA in each cell. Propidium Iodide (PI) stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence of a population of stained cells.[4]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Ice-cold 70% ethanol[10]

  • PI/RNase A staining solution[10]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the thiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Incubate at -20°C for at least 2 hours or overnight.[10]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the samples on a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.[10]

Data Presentation: Cell Cycle Arrest
CompoundCell LinePhase Arrest% Cells in Arrested Phase (Treated)% Cells in Arrested Phase (Control)Reference
Compound 3b HL-60(TB)G0/G1--[14]
Compound 3 C6 (Glioma)G1/S67.21-[18]
Compound 8 A549 (Lung)G2/M--[18]
Compound 4c MCF-7Pre-G137.362.02[8]

Target Validation and Signaling Pathway Analysis

Western blotting is a key technique to investigate the molecular mechanisms of a drug by detecting changes in the expression or phosphorylation status of specific proteins within a signaling pathway.[19][20]

Protocol 4: Western Blotting

Principle: Western blotting separates proteins from a cell lysate by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is probed with primary antibodies specific to the target protein, followed by secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.[20]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors[20]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[21]

  • Primary antibodies (e.g., against PI3K, Akt, p-Akt, mTOR, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies[20]

  • Chemiluminescent detection reagent (ECL)

  • Imaging system (digital imager or X-ray film)

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[20] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[20]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[20][21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle shaking.[21] Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[20]

  • Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.[20]

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_lead Advancement synthesis Synthesis & Purification of Thiazole Derivatives mtt Cytotoxicity Screening (MTT Assay) synthesis->mtt ic50 Hit Identification (IC50 Determination) mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Target Validation (Western Blot) ic50->western_blot lead_opt Lead Optimization & In Vivo Studies western_blot->lead_opt

Caption: Experimental workflow for anticancer screening of thiazole derivatives.

PI3K_pathway cluster_downstream Cellular Processes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Growth Growth mTOR->Growth Thiazole Thiazole Derivative Thiazole->Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Intrinsic_Apoptosis cluster_mito Mitochondrial Response cluster_caspase Caspase Cascade Stimulus Thiazole Derivative (Cytotoxic Stimulus) Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Bax Bax (Pro-apoptotic) Stimulus->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis via the intrinsic (mitochondrial) pathway.

References

Application Notes and Protocols for the Purification of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The protocols outlined below are based on established methods for the purification of 2-amino-4-arylthiazole derivatives and are intended to serve as a comprehensive guide for obtaining this compound in high purity.

Introduction

This compound belongs to the 2-aminothiazole class of compounds, which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Derivatives of 2-aminothiazoles have been shown to exhibit activity against multidrug-resistant Gram-positive pathogens.[1] The purity of such compounds is critical for accurate biological evaluation and drug development. This guide details two primary purification techniques: recrystallization and column chromatography.

Data Presentation: Purification Techniques Summary

The following table summarizes common purification techniques applicable to this compound, based on methods reported for analogous compounds.

Purification TechniqueStationary/Solvent SystemKey ParametersExpected Outcome
Recrystallization EthanolHot dissolution, slow coolingRemoval of soluble and insoluble impurities.
Ethanol/Water MixtureCo-solvent system for tailored solubilityImproved crystal formation and purity.
AcetoneAlternative solvent for crystallizationYields crystalline solid.[3]
Column Chromatography Silica GelGradient elution with Hexane/Ethyl AcetateSeparation of closely related impurities.
Silica GelGradient elution with Dichloromethane/MethanolEffective for more polar impurities.
Acid-Base Extraction Aqueous HCl / Aqueous NaOHpH adjustmentSelective extraction and precipitation of the basic amine.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust method for purifying solid compounds based on differences in solubility. Ethanol is a commonly used solvent for 2-aminothiazole derivatives.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Activated Carbon (optional)

  • Beaker or Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in a beaker or Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and boil for 5-10 minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath after reaching room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Beakers and test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the compound of interest.

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product. A typical mobile phase for TLC could be Hexane:Ethyl Acetate (7:3). Visualize the spots under a UV lamp.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product This compound Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product (>98% Purity) PurityAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

Potential Signaling Pathway Inhibition

While the specific molecular target of this compound is not definitively established, related thiazole derivatives have been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in inflammatory responses.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_pathway p38 MAPK Signaling Cascade cluster_cellular_response Cellular Response Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Targets (Transcription Factors, Kinases) p38->Downstream Inflammation Inflammation Downstream->Inflammation Apoptosis Apoptosis Downstream->Apoptosis CellCycle Cell Cycle Arrest Downstream->CellCycle Inhibitor 4-(2,5-Dimethylphenyl)- 1,3-thiazol-2-amine (Potential Inhibitor) Inhibitor->p38

Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.

References

Quantitative Analysis of Aminothiazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminothiazole and its derivatives represent a critical class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1] These compounds form the structural core of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Given their significance, robust and reliable analytical methods for the accurate quantification of aminothiazole compounds in various matrices, from pharmaceutical formulations to biological samples, are paramount for research, quality control, and clinical studies.

This document provides detailed application notes and experimental protocols for the quantification of aminothiazole compounds using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). It also includes a summary of quantitative data and visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Application Note 1: Purity and Quantification of Aminothiazole Compounds by HPLC-UV

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds.[3] For aminothiazole compounds, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[3] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using an ultraviolet (UV) detector, as the thiazole ring system absorbs UV light at specific wavelengths. The retention time of the compound is used for qualitative identification, while the peak area is proportional to its concentration, enabling quantitative analysis.[3]

Applications

  • Purity assessment of synthesized aminothiazole compounds.[3]

  • Quantification of active pharmaceutical ingredients (APIs) in drug formulations.

  • In-process control during chemical synthesis.

  • Analysis of in vitro experimental samples.[4]

Experimental Protocol: HPLC-UV Method for a Novel Aminothiazole (21MAT)

This protocol is adapted from a validated method for the analysis of a novel aminothiazole derivative, 21MAT.[4]

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a UV detector (e.g., Shimadzu LC-2050C or Waters Alliance with UV Detector).[3][4]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm particle size).[3][4]

  • Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 40 °C.[3][4]

  • Injection Volume: 10 µL.[3]

  • Detection Wavelength: 272 nm.[3][4]

2. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of the aminothiazole standard in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Perform serial dilutions with the mobile phase to create a series of calibration standards at known concentrations.

  • Sample Preparation: Dissolve the aminothiazole compound to be analyzed in the mobile phase to a known concentration.[3]

3. Analysis

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Inject the sample solution.[3]

  • Record the chromatograms and integrate the peak areas.

4. Data Analysis

  • Identify the aminothiazole peak in the sample chromatogram by comparing its retention time with that of the standard.

  • For purity analysis, calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.[3]

  • For quantification, determine the concentration of the aminothiazole in the sample by using the calibration curve generated from the standard solutions.[3]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System (C18 Column, UV Detector) Standard->HPLC Sample Sample Preparation Sample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Injection Data_Analysis Data Analysis (Purity/Quantification) Chromatogram->Data_Analysis

HPLC Analysis Workflow for Aminothiazole Compounds.

Application Note 2: Bioanalysis of Aminothiazole Compounds by LC-MS/MS

Principle

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for quantifying compounds in complex biological matrices such as plasma, urine, and tissue homogenates.[3] This method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are fragmented.[3][5] Quantification is achieved by monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces matrix interference.[5]

Applications

  • Pharmacokinetic studies in preclinical and clinical drug development.[4]

  • Metabolism and disposition studies.

  • Therapeutic drug monitoring.

  • Forensic analysis.

Experimental Protocol: LC-MS/MS Method for a Novel Aminothiazole (21MAT) in Rat Plasma

This protocol is based on a validated bioanalytical method for 21MAT in rat plasma.[4][5]

1. Instrumentation and Chromatographic/Mass Spectrometric Conditions

  • LC-MS/MS System: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[5]

  • Mobile Phase: A mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid, and 15% of 5 mM ammonium formate solution.[4][5]

  • Flow Rate: 1.0 mL/min.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

2. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of rat plasma, add an internal standard.

  • Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.[3]

  • Transfer the clear supernatant to a clean tube.[3]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.[3]

3. Analysis

  • Inject the prepared sample into the LC-MS/MS system.[3]

  • Acquire data in MRM mode, monitoring the specific transitions for the analyte and the internal standard.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of the aminothiazole in the plasma sample using a calibration curve prepared by spiking known amounts of the analyte into the same biological matrix.[3]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Biological Sample (e.g., Plasma) Precipitation Protein Precipitation & Extraction Plasma->Precipitation Evap_Recon Evaporation & Reconstitution Precipitation->Evap_Recon LC_Sep LC Separation Evap_Recon->LC_Sep Injection ESI Electrospray Ionization (ESI) LC_Sep->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Quant Quantification MS2->Quant

Bioanalysis Workflow for Aminothiazoles by LC-MS/MS.

Quantitative Data Summary

The following table summarizes the key validation parameters for the analytical methods described.

ParameterHPLC-UV (for 21MAT)LC-MS/MS (for 21MAT in Rat Plasma)
Linearity Range 0.5 - 1.5 mg/mL (concentrations tested)[6]1.25 - 1250 ng/mL[4][5]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly stated1.25 ng/mL[4]
Accuracy Validated[4]Validated[4]
Precision Validated[4]Validated[4]
Recovery Not applicableValidated[4]
Matrix Effect Not applicableValidated[4]

Mechanism of Action: Inhibition of Kinase Signaling Pathways

Many aminothiazole derivatives exert their therapeutic effects, particularly in oncology, by inhibiting key protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis.[5] A prominent example is the inhibition of the PI3K/Akt/mTOR and Aurora kinase pathways.[5] Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for drug development.[5]

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Aminothiazole Compound Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Aminothiazole Compounds.

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of aminothiazole compounds. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and throughput. HPLC-UV is well-suited for purity assessments and the analysis of formulations, while LC-MS/MS is the gold standard for bioanalytical applications requiring high sensitivity and selectivity. Understanding the underlying mechanisms of action, such as the inhibition of key signaling pathways, is also crucial for the continued development of novel and effective aminothiazole-based therapeutics.

References

Application Note: MTT Assay Protocol for Cytotoxicity Screening of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is crucial in drug discovery and toxicology for screening the effects of chemical compounds on cultured cells.[3][4] Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer properties.[5][6][7] This document provides a detailed protocol for evaluating the cytotoxic potential of novel 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine analogs using the MTT assay.

Principle of the MTT Assay

The core principle of the MTT assay lies in the enzymatic conversion of a tetrazolium salt into a colored formazan product by metabolically active cells.[2] The yellow, water-soluble MTT is taken up by living cells and reduced by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[3][4] This reaction cleaves the tetrazolium ring to form purple, water-insoluble formazan crystals that accumulate within the cell.[8] The amount of formazan produced is directly proportional to the number of viable cells.[1] After a specific incubation period, the formazan crystals are dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[2] A decrease in absorbance in treated cells compared to control cells indicates a reduction in metabolic activity and, therefore, cytotoxicity.

Experimental Protocol

This protocol is designed for use in a 96-well plate format, which is suitable for high-throughput screening.

3.1. Materials and Reagents

  • Cell Line: Appropriate cancer cell line (e.g., MDA-MB-231, MCF-7, HepG2)[6][9]

  • Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.[10]

  • Trypsin-EDTA: 0.25% solution.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS. The solution should be filter-sterilized and stored at 4°C, protected from light.[4][10]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[1][11]

  • Test Compounds: Stock solutions of this compound analogs dissolved in sterile DMSO.

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • 96-well flat-bottom sterile microplates

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 570 nm.[12]

3.2. Step-by-Step Procedure

Step 1: Cell Seeding

  • Culture the selected cell line until it reaches 70-80% confluency.

  • Wash the cells with PBS, then detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and determine the cell concentration.

  • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.[12]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

Step 2: Compound Treatment

  • Prepare serial dilutions of the thiazole analogs from the DMSO stock solutions in serum-free medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the diluted compound solutions to the respective wells.

  • Include untreated cells (medium only) as a negative control and a vehicle control (medium with the same concentration of DMSO used for the compounds).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Assay

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[2]

  • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12] The formation of a purple precipitate should be visible under a microscope.[12]

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[11][13]

  • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[4]

Step 4: Absorbance Measurement

  • Measure the absorbance of each well at 570 nm using a microplate reader.[2]

  • It is recommended to use a reference wavelength of 650 nm or higher to subtract background absorbance.[4][12]

3.3. Data Analysis

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each treatment using the following formula:[14] % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve.

Data Presentation

Quantitative results should be summarized in a clear and structured table to facilitate comparison between the different analogs.

Analog IDConcentration (µM)Mean Absorbance (570 nm) ± SD% Cell ViabilityIC50 (µM)
Control 01.152 ± 0.08100-
Analog A 11.098 ± 0.0695.325.4
50.954 ± 0.0582.8
100.811 ± 0.0470.4
250.583 ± 0.0350.6
500.341 ± 0.0229.6
Analog B 11.121 ± 0.0797.342.1
51.015 ± 0.0688.1
100.903 ± 0.0578.4
250.725 ± 0.0462.9
500.512 ± 0.0344.4

Visualizations

Diagrams illustrating the experimental workflow and the principle of the assay are provided below.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture Cells to 80% Confluency Cell_Seeding 2. Seed Cells in 96-Well Plate (5,000-10,000 cells/well) Cell_Culture->Cell_Seeding Incubate_24h 3. Incubate for 24h for Attachment Cell_Seeding->Incubate_24h Add_Compounds 5. Add Compounds to Cells Incubate_24h->Add_Compounds Compound_Prep 4. Prepare Serial Dilutions of Thiazole Analogs Compound_Prep->Add_Compounds Incubate_Treatment 6. Incubate for 24-72h Add_Compounds->Incubate_Treatment Add_MTT 7. Add MTT Reagent (0.5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT 8. Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 9. Add Solubilization Solution (DMSO) Incubate_MTT->Solubilize Read_Absorbance 10. Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 11. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 from Dose-Response Curve Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrion Enzymes NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble Crystals) Enzymes->Formazan MTT MTT (Yellow, Water-Soluble) MTT->Enzymes Reduction

Caption: Principle of the MTT assay.

References

Application Notes and Protocols: Antimicrobial Studies of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known antimicrobial applications of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine and its derivatives. The document includes a summary of antimicrobial activity, detailed experimental protocols for assessing efficacy, and visualizations of experimental workflows. While direct and extensive antimicrobial studies on the specific compound this compound are limited in publicly available literature, the 2,5-dimethylphenyl scaffold is a recognized structural feature in various antimicrobial compounds.[1] This document leverages data and protocols from studies on closely related N-2,5-dimethylphenylthioureido acid derivatives and other antimicrobial thiazoles to provide a foundational guide for researchers.

Summary of Antimicrobial Activity

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[2][3][4][5] The N-2,5-dimethylphenyl moiety, in particular, has been identified as a key pharmacophore in the development of novel antimicrobial agents, especially those targeting multidrug-resistant Gram-positive pathogens.[1]

Studies on derivatives of N-2,5-dimethylphenylthioureido acid have demonstrated that while many compounds in this class show limited to no activity against Gram-negative bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, and Escherichia coli, several derivatives exhibit promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1] Furthermore, certain derivatives have also shown broad-spectrum antifungal activity against drug-resistant Candida strains.[1]

The antimicrobial activity of these compounds is highly dependent on the substitutions on the thiazole ring. For instance, the introduction of a naphthalen-2-yl substitution has been shown to significantly enhance the antimicrobial activity against S. aureus and E. faecium.[1]

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for Representative Thiazole Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
4-substituted N-2,5-dimethylphenyl thiazole derivativesStaphylococcus aureus (MRSA)2 - >64[1]
Enterococcus faecium (VRE)2 - >64[1]
Candida spp.Varies[1]
Other Thiazole DerivativesStaphylococcus aureus50 - 200
Streptococcus agalactiae25 - 100
Escherichia coli125 - 150[2]
Aspergillus niger125 - 150[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial activity of this compound and its derivatives. These are based on standard methodologies reported in the literature for similar compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines and is suitable for determining the MIC of the test compound against various bacterial and fungal strains.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth medium with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the microbial inoculum by suspending several colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted inoculum to each well containing the test compound, positive control, and negative control. The final volume in each well will be 200 µL.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the optical density can be measured using a microplate reader.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Test compound solution

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates with the appropriate medium (e.g., Mueller-Hinton Agar for bacteria)

  • Bacterial inoculum, adjusted to 0.5 McFarland standard

  • Positive control antibiotic disks

  • Sterile swabs

Procedure:

  • Prepare a lawn of the test microorganism on the surface of the agar plate using a sterile swab dipped in the adjusted inoculum.

  • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

  • Place the impregnated disks, along with positive control disks, onto the surface of the inoculated agar plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the antimicrobial evaluation of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_data Data Analysis synthesis Synthesis of This compound stock Preparation of Stock Solution (e.g., in DMSO) synthesis->stock mic Broth Microdilution Assay (Determination of MIC) stock->mic disk Agar Disk Diffusion Assay (Zone of Inhibition) stock->disk analysis Comparison with Controls & Data Interpretation mic->analysis disk->analysis

Caption: Workflow for antimicrobial evaluation.

mic_protocol_flowchart start Start prep_plate Prepare Serial Dilutions of Test Compound in 96-well Plate start->prep_plate prep_inoculum Prepare and Adjust Microbial Inoculum prep_plate->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Caption: Broth microdilution protocol flowchart.

logical_relationship compound 4-(2,5-Dimethylphenyl)- 1,3-thiazol-2-amine scaffold 2,5-Dimethylphenyl Scaffold compound->scaffold thiazole Thiazole Ring compound->thiazole activity Antimicrobial Activity scaffold->activity thiazole->activity

Caption: Key structural components and activity.

References

Application Notes and Protocols for the Derivatization of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Derivatization of the exocyclic 2-amino group is a key strategy to modulate the pharmacological properties of this core, including potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols for the synthesis of N-acyl, N-sulfonyl, and N-ureido derivatives of this compound. Potential therapeutic applications for these derivatives include anti-inflammatory agents, through the inhibition of the 5-lipoxygenase (5-LOX) pathway, and as anticancer agents by targeting signaling cascades such as the Aurora kinase pathway.

Introduction

The 2-aminothiazole moiety is a cornerstone in the design of biologically active compounds. Its derivatives have been shown to exhibit a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a substituted aryl group at the 4-position of the thiazole ring, such as the 2,5-dimethylphenyl group, can significantly influence the biological activity of the molecule. Strategic modification of the 2-amino group allows for the exploration of the structure-activity relationship (SAR) to identify derivatives with enhanced potency and improved drug-like properties. This document outlines synthetic protocols for three common derivatization strategies and provides a framework for the biological evaluation of the resulting compounds.

Data Presentation: Comparative Potency of 2-Aminothiazole Derivatives

While specific quantitative data for a comprehensive library of this compound derivatives is not extensively available in the public domain, the following tables provide representative data from structurally related 4-aryl-1,3-thiazol-2-amine analogs to illustrate the expected impact of N-derivatization on biological activity.

Table 1: Anti-inflammatory Activity of N-Aryl-4-aryl-1,3-thiazole-2-amine Derivatives as 5-LOX Inhibitors

Compound IDR (Substitution at 2-amino)R' (Substitution at 4-position)5-LOX Inhibition IC₅₀ (µM)
1a H4-chlorophenyl> 10
1b 3,5-dimethylphenyl4-chlorophenyl0.5
1c 4-methoxyphenyl4-chlorophenyl1.2
1d 2,4-dichlorophenyl4-chlorophenyl2.5

Data is representative and adapted from studies on related N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as 5-LOX inhibitors. The significant increase in potency of compound 1b highlights the impact of N-arylation.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDDerivative TypeR (Substitution at 2-amino)MIC (µg/mL) vs. S. aureus
2a Parent AmineH> 64
2b N-Benzoyl-C(O)Ph32
2c N-(4-chlorobenzoyl)-C(O)-C₆H₄-4-Cl16
2d N-(phenylsulfonyl)-S(O)₂Ph16
2e N-(4-methylphenylsulfonyl)-S(O)₂-C₆H₄-4-Me8

This table presents illustrative Minimum Inhibitory Concentration (MIC) data for N-substituted 2-aminothiazole derivatives against a representative Gram-positive bacterium, demonstrating the potential for potency improvement through derivatization.

Experimental Protocols

The following are detailed methodologies for the derivatization of the 2-amino group of this compound.

Protocol 1: Synthesis of N-Acyl Derivatives (Amides)

This protocol describes the acylation of the parent amine with an acyl chloride.

Materials:

  • This compound

  • Substituted Acyl Chloride (e.g., Benzoyl chloride, Acetyl chloride)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-acyl derivative.

Protocol 2: Synthesis of N-Sulfonyl Derivatives (Sulfonamides)

This protocol details the synthesis of N-sulfonyl derivatives using a sulfonyl chloride.

Materials:

  • This compound

  • Substituted Sulfonyl Chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine at room temperature.

  • Add the substituted sulfonyl chloride (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to obtain the pure N-sulfonyl derivative.

Protocol 3: Synthesis of N-Ureido Derivatives

This protocol describes the formation of a urea linkage by reacting the parent amine with an isocyanate.

Materials:

  • This compound

  • Substituted Isocyanate (e.g., Phenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hexane

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF, add the substituted isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-6 hours at room temperature. The product may precipitate out of the solution.

  • Monitor the reaction to completion by TLC.

  • If a precipitate has formed, collect the solid by filtration, wash with cold THF and then with hexane, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield the desired N-ureido derivative.

Visualizations

Logical and Experimental Workflows

G cluster_synthesis Synthesis Workflow cluster_derivatization Derivatization Strategies cluster_products Derivative Classes cluster_evaluation Biological Evaluation start 4-(2,5-Dimethylphenyl)- 1,3-thiazol-2-amine acyl N-Acylation (Acyl Chloride, Base) start->acyl sulfonyl N-Sulfonylation (Sulfonyl Chloride, Pyridine) start->sulfonyl urea N-Urea Formation (Isocyanate) start->urea amide N-Acyl Derivatives acyl->amide sulfonamide N-Sulfonyl Derivatives sulfonyl->sulfonamide ureido N-Ureido Derivatives urea->ureido library Library of Derivatives amide->library sulfonamide->library ureido->library screening Biological Screening (e.g., Kinase Assay, MIC Assay) library->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Synthetic and evaluation workflow for derivatization.

Potential Signaling Pathways

G cluster_5lox 5-Lipoxygenase (5-LOX) Pathway AA Arachidonic Acid FiveLOX 5-LOX AA->FiveLOX FLAP-mediated FLAP FLAP LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation Inhibitor 4-(2,5-Dimethylphenyl)- 1,3-thiazol-2-amine Derivatives Inhibitor->FiveLOX

Caption: Inhibition of the 5-LOX inflammatory pathway.

G cluster_aurora Aurora Kinase Signaling Pathway AuroraA Aurora A Kinase Spindle Mitotic Spindle Assembly AuroraA->Spindle Apoptosis Apoptosis AuroraA->Apoptosis inhibition leads to TPX2 TPX2 TPX2->AuroraA activates Segregation Chromosome Segregation Spindle->Segregation Proliferation Cell Proliferation Segregation->Proliferation Inhibitor 4-(2,5-Dimethylphenyl)- 1,3-thiazol-2-amine Derivatives Inhibitor->AuroraA inhibition

Caption: Targeting the Aurora Kinase pathway for anticancer effects.

Application Notes and Protocols for Cell-Based Assays: 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for developing a suite of cell-based assays to characterize the biological activity of a specific 2-aminothiazole derivative, 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine. The proposed assays will enable the evaluation of its cytotoxic and potential mechanistic effects on relevant cell lines.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess these parameters.[3] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, and the amount of formazan is proportional to the number of living cells.[3]

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC₅₀ Values
Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Cancer15.20.8
A549Lung Cancer22.51.2
PC3Prostate Cancer18.91.0

Apoptosis Induction Assessment (Annexin V-FITC/PI Staining)

To investigate whether the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V-FITC and Propidium Iodide (PI) double staining assay can be performed. In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition and Analysis seed Seed cells in 6-well plates treat Treat with compound for 24-48h seed->treat harvest Harvest and wash cells treat->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by flow cytometry stain->flow quantify Quantify apoptotic cell populations flow->quantify

Caption: Workflow for assessing apoptosis induction.

Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant (to include any floating apoptotic cells). Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: Hypothetical Apoptosis Data
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.12.51.80.6
Compound (IC₅₀)60.325.412.12.2
Compound (2x IC₅₀)35.740.220.53.6

Cell Cycle Analysis (PI Staining)

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints. Propidium iodide (PI) staining of DNA followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound

  • PI/RNase Staining Buffer

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Data Presentation: Hypothetical Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.220.514.3
Compound (IC₅₀)50.115.334.6
Compound (2x IC₅₀)38.710.251.1

Investigation of a Potential Signaling Pathway

Based on the known activities of other 2-aminothiazole derivatives, this compound may act by inhibiting protein kinases involved in cell proliferation and survival.[4] A general approach to screen for such activity is to examine the phosphorylation status of key signaling proteins by Western blotting.

Signaling Pathway Diagram: Generic Kinase Cascade

G cluster_0 Upstream Signaling cluster_1 Downstream Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Phosphorylates Gene_Exp Gene Expression TF->Gene_Exp Proliferation Cell Proliferation & Survival Gene_Exp->Proliferation Compound 4-(2,5-Dimethylphenyl)- 1,3-thiazol-2-amine Compound->Kinase1

Caption: Potential inhibition of a kinase signaling pathway.

Experimental Protocol: Western Blotting

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to observe effects on signaling. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation: Hypothetical Protein Phosphorylation Levels
Treatmentp-Akt / Total Akt (Relative Intensity)p-ERK / Total ERK (Relative Intensity)
Vehicle Control1.001.00
Compound (IC₅₀)0.450.85
Compound (2x IC₅₀)0.210.78

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial cell-based characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. The results from these assays will guide further preclinical development and mechanistic studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Hantzsch synthesis for thiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a chemical reaction that produces a thiazole ring by reacting an α-haloketone with a thioamide.[1][2] This method was first described by Arthur Hantzsch in 1887 and is widely utilized due to its reliability and the ready availability of the starting materials.[3]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction mechanism involves several steps. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration that results in the formation of the aromatic thiazole ring.[3][4]

Q3: What are the typical starting materials for this synthesis?

The essential components are an α-haloketone (such as 2-bromoacetophenone or chloroacetone) and a thioamide (like thiourea or thioacetamide).[2][3] The synthesis can also be performed as a one-pot, three-component reaction using an α-haloketone, a thioamide, and an aldehyde.[5]

Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with straightforward purification procedures.[2][3] However, optimizing reaction conditions is crucial to maximize both yield and purity.[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction yield is very low or I'm not getting any product. What are the possible causes and how can I fix it?

A: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Purity of Starting Materials:

    • α-Haloketones: These reagents can be lachrymatory and may decompose over time. Ensure your α-haloketone is fresh or has been stored properly.[3]

    • Thioamides: Check the purity of the thioamide, as impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions:

    • Temperature: Many Hantzsch syntheses require heating to overcome the activation energy.[6] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress (e.g., by TLC) is recommended. Conversely, excessive heat can lead to the formation of side products.[3]

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period to ensure all starting materials have been consumed.[6]

    • Solvent: The choice of solvent can significantly influence the reaction rate and yield.[3] Protic solvents like ethanol and methanol are commonly used.

  • Improper Stoichiometry:

    • Ensure the molar ratios of your reactants are correct. A slight excess of the thioamide is sometimes used to drive the reaction to completion.[7]

Problem 2: Formation of Side Products and Impurities

Q: I'm observing significant side product formation. How can I improve the purity of my product?

A: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions.

  • Acidic Conditions and Isomer Formation: Under acidic conditions, the reaction of an α-halogeno ketone with an N-monosubstituted thiourea can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[8] To favor the formation of a single isomer, careful control of the reaction's pH is crucial. Running the reaction under neutral or slightly basic conditions can help avoid side reactions if the thioamide is unstable in acidic conditions.[3][9]

  • Workup Procedure:

    • During the workup, the pH must be carefully controlled during neutralization to prevent hydrolysis of the product or other sensitive functional groups.[3]

Problem 3: Reaction is Sluggish or Incomplete

Q: My reaction is very slow and does not go to completion. What can I do to speed it up?

A: A sluggish reaction can often be accelerated by optimizing the following parameters:

  • Temperature: As mentioned, increasing the reaction temperature can significantly increase the reaction rate.[6]

  • Catalysts: While many Hantzsch syntheses are performed without a catalyst, certain variations can benefit from their use. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst in three-component syntheses.[5]

  • Alternative Energy Sources: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.[10] Ultrasonic irradiation is another alternative that can promote the reaction.[5]

Data Presentation

Table 1: Effect of Solvent and Temperature on a Three-Component Hantzsch Thiazole Synthesis [5]

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux560
2EthanolReflux3.582
3MethanolReflux475
41-ButanolReflux370
52-PropanolReflux3.565
6Ethanol/Water (1:1)65290

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [10]

ProductConventional Heating (Yield %)Microwave Irradiation (Yield %)
6a7595
6b7292
6c7894
6d7090

Experimental Protocols

General Procedure for a Two-Component Hantzsch Thiazole Synthesis[2]
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield.

General Procedure for a Three-Component Hantzsch Thiazole Synthesis with a Catalyst[5]
  • Reaction Setup: A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (15 mol%) is prepared in a round-bottom flask.

  • Add a 1:1 mixture of ethanol/water (5 mL).

  • The mixture is refluxed with stirring for 2 to 3.5 hours at 65°C.

  • Isolation: The resulting solid is filtered off and washed with ethanol.

  • The remaining solid is dissolved in acetone, and the catalyst (SiW.SiO2) is removed by filtration.

  • The filtrate is evaporated under vacuum, and the resulting product is dried in an oven at 60°C.

Visualizations

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediate1 SN2 Attack cluster_intermediate2 Cyclization cluster_product Dehydration Thioamide Thioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Sulfur attacks α-carbon AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Nitrogen attacks carbonyl Thiazole Thiazole Intermediate2->Thiazole - H2O

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental_Workflow Reactants 1. Combine Reactants (α-haloketone, thioamide) Solvent 2. Add Solvent (e.g., Methanol) Reactants->Solvent Heating 3. Heat Reaction Mixture (e.g., 100°C, 30 min) Solvent->Heating Cooling 4. Cool to Room Temperature Heating->Cooling Workup 5. Neutralize with Base (e.g., 5% Na2CO3) Cooling->Workup Filtration 6. Isolate Product by Filtration Workup->Filtration Drying 7. Dry the Product Filtration->Drying Characterization 8. Characterize Product Drying->Characterization

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting_Tree Start Low Yield or No Product? CheckPurity Are starting materials pure? Start->CheckPurity OptimizeTemp Is the reaction temperature optimal? CheckPurity->OptimizeTemp Yes PurifyReactants Purify or use fresh starting materials. CheckPurity->PurifyReactants No CheckTime Is the reaction time sufficient? OptimizeTemp->CheckTime Yes AdjustTemp Systematically adjust temperature. OptimizeTemp->AdjustTemp No ConsiderCatalyst Consider using a catalyst. CheckTime->ConsiderCatalyst Yes IncreaseTime Increase reaction time and monitor. CheckTime->IncreaseTime No UseMicrowave Consider microwave irradiation. ConsiderCatalyst->UseMicrowave or

Caption: Troubleshooting decision tree for low yield in Hantzsch synthesis.

References

Technical Support Center: Synthesis of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, a critical scaffold in medicinal chemistry.

Troubleshooting Guide: Low Product Yield

Low yield is a common challenge in organic synthesis. This guide addresses specific issues that may arise during the Hantzsch thiazole synthesis of this compound.

Issue 1: Incomplete Consumption of Starting Materials

  • Question: My reaction appears to have stalled, and TLC analysis shows a significant amount of unreacted 2-bromo-1-(2,5-dimethylphenyl)ethanone and/or thiourea. What are the likely causes and solutions?

  • Answer: Incomplete reactions are often due to suboptimal reaction conditions. Consider the following adjustments:

    • Reaction Temperature: The Hantzsch synthesis typically requires heating to proceed at an adequate rate. If the reaction is being run at room temperature or with insufficient heating, increasing the temperature to reflux in a suitable solvent like ethanol is recommended.

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress by TLC over a longer period. For sterically hindered substrates like 2,5-dimethylphenacyl bromide, extended reaction times may be necessary.

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While ethanol is commonly used, exploring other polar solvents such as methanol or isopropanol could be beneficial.

    • Catalyst: While the Hantzsch synthesis can proceed without a catalyst, the addition of a mild acid or a heterogeneous catalyst can sometimes improve the rate and yield.

Issue 2: Formation of Multiple Products or Significant Byproducts

  • Question: My crude 1H NMR spectrum is complex, suggesting the presence of multiple products or significant byproducts. What are the possible side reactions, and how can I minimize them?

  • Answer: The formation of byproducts in the Hantzsch synthesis can be a significant issue, particularly with substituted starting materials.

    • Isomer Formation: Under acidic conditions, the reaction of N-substituted thioureas with α-haloketones can sometimes lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-amino-thiazole.[1] Maintaining neutral or slightly basic conditions can help to suppress the formation of this byproduct.

    • Steric Hindrance: The 2,5-dimethylphenyl group introduces steric bulk around the reaction center. This can hinder the desired cyclization and may favor alternative reaction pathways. Optimizing the reaction temperature and time is crucial to favor the thermodynamically more stable thiazole product.

    • Purification: Careful purification by column chromatography is often necessary to separate the desired product from any isomers or byproducts. Experiment with different solvent systems (e.g., gradients of hexane and ethyl acetate) to achieve optimal separation.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating a pure solid product. The crude product is an oil, or I am getting low recovery after purification. What can I do?

  • Answer: Isolation and purification challenges are common, especially when dealing with novel compounds.

    • Precipitation: The product is often precipitated by pouring the reaction mixture into a non-solvent like cold water. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.

    • Extraction: If precipitation is not effective, the product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane. Ensure the aqueous layer is at an appropriate pH to ensure the product is in its neutral form for efficient extraction.

    • Column Chromatography: For oily products or mixtures that are difficult to separate, column chromatography is the recommended purification method. A careful selection of the eluent system is critical for successful separation.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

    • A1: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide (in this case, thiourea). The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

  • Q2: How does the 2,5-dimethylphenyl substituent affect the reaction?

    • A2: The two methyl groups on the phenyl ring have two main effects. Electronically, they are weakly activating, which can influence the reactivity of the ketone. Sterically, the ortho-methyl group can hinder the approach of the thiourea and the subsequent cyclization step, potentially requiring more forcing reaction conditions (higher temperature, longer reaction time) to achieve a good yield.

  • Q3: What are the key starting materials for the synthesis of this compound?

    • A3: The primary starting materials are 2-bromo-1-(2,5-dimethylphenyl)ethanone and thiourea.

  • Q4: Are there any safety precautions I should be aware of?

    • A4: Yes. 2-Bromo-1-(2,5-dimethylphenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

The yield of 4-aryl-2-aminothiazole synthesis is sensitive to various reaction parameters. The following tables summarize the effect of different conditions on the yield of similar Hantzsch thiazole syntheses, providing a basis for optimization.

Table 1: Effect of Solvent on Yield

SolventTemperature (°C)Time (h)Yield (%)
EthanolReflux4~85-95
MethanolReflux4~80-90
IsopropanolReflux6~75-85
DMF1002~70-80

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Table 2: Effect of Catalyst on Yield

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux6~70-80
Acetic Acid (10)EthanolReflux4~85-95
p-TsOH (5)EthanolReflux3~90-98

Note: The use of a catalyst can often reduce reaction times and improve yields.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on the Hantzsch thiazole synthesis of analogous compounds. Optimization may be required to achieve the best results.

Materials:

  • 2-bromo-1-(2,5-dimethylphenyl)ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,5-dimethylphenyl)ethanone in anhydrous ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the reaction mixture until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Visualizations

Hantzsch_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve 2-bromo-1-(2,5-dimethylphenyl)ethanone in Ethanol Add_Thiourea Add Thiourea Start->Add_Thiourea Reflux Heat to Reflux (4-6 hours) Add_Thiourea->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Incomplete Cool Cool to RT TLC_Monitor->Cool Complete Neutralize Neutralize with NaHCO3 Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation cluster_isolation Isolation Issues Start Low Yield Observed Check_TLC Analyze TLC of Crude Reaction Start->Check_TLC Incomplete_Reaction Starting Materials Present Check_TLC->Incomplete_Reaction Unreacted Starting Material Byproducts Multiple Spots on TLC Check_TLC->Byproducts Significant Byproducts Isolation_Problem Oily Product / Low Recovery Check_TLC->Isolation_Problem Product Formed but Difficult to Isolate Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Change_Solvent Change Solvent Increase_Time->Change_Solvent Add_Catalyst Consider Catalyst Change_Solvent->Add_Catalyst Optimize_Conditions Optimize T and Time for Steric Hindrance Byproducts->Optimize_Conditions Control_pH Control pH (Neutral/Basic) Optimize_Conditions->Control_pH Purification Optimize Column Chromatography Control_pH->Purification Induce_Crystallization Induce Crystallization (Scratching/Seeding) Isolation_Problem->Induce_Crystallization Optimize_Extraction Optimize Extraction pH Isolation_Problem->Optimize_Extraction

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

References

improving solubility of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, focusing on challenges related to its solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Based on available data, this compound is a small molecule with the following properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂S[1]
Molecular Weight204.29 g/mol [1]
LogP3.59030[1]
Boiling Point351.8°C at 760mmHg[1]
Density1.185g/cm³[1]

The high LogP value suggests that the compound is lipophilic and likely has low aqueous solubility.[1]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the initial steps to address this?

Precipitation in aqueous buffers is a common issue for poorly soluble compounds. Here are the initial troubleshooting steps:

  • Solvent Pre-dissolution: Before diluting in your final aqueous buffer, ensure the compound is fully dissolved in a suitable organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[2]

  • Stepwise Dilution: After creating a concentrated stock solution in an organic solvent, perform serial dilutions. It is crucial to vortex or mix thoroughly after each dilution step to minimize precipitation.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible (typically <1%, ideally <0.1%) to avoid solvent effects on the biological system. You may need to prepare a more concentrated initial stock to achieve this.

  • pH Adjustment: The solubility of compounds with amine groups can be pH-dependent. Investigate if adjusting the pH of your final assay buffer can improve solubility. Acidic conditions may protonate the amine group, potentially increasing aqueous solubility.

Q3: What are some common formulation strategies to enhance the solubility of compounds like this compound for in vitro assays?

Several strategies can be employed to improve the solubility of poorly water-soluble drugs for biological assays.[3][4][5] These can be broadly categorized into physical and chemical modifications.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[6]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.[8]

  • Lipid-Based Formulations: For certain applications, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can be beneficial.[4]

Troubleshooting Guide

Issue: Compound precipitates upon dilution from a DMSO stock into an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility Prepare a more concentrated stock solution in DMSO to reduce the volume added to the aqueous buffer, thereby lowering the final DMSO concentration.Reduced precipitation due to a smaller change in solvent polarity upon dilution.
Use a co-solvent system. Prepare the final buffer with a small percentage (e.g., 5-10%) of ethanol or polyethylene glycol (PEG).The co-solvent increases the polarity of the bulk solution, better accommodating the lipophilic compound.
Incorporate a pharmaceutically acceptable surfactant (e.g., 0.1% Tween® 80) in the final aqueous buffer.The surfactant forms micelles that can solubilize the compound.
pH Effects Test the solubility of the compound in buffers of varying pH (e.g., pH 5.0, 6.0, 7.4).Determine if solubility is pH-dependent; an acidic pH may improve the solubility of this amine-containing compound.
Issue: Inconsistent results in biological assays, possibly due to variable compound solubility.
Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.Consistent assay results by minimizing the impact of compound degradation over time.
Incomplete Dissolution After preparing the stock solution, visually inspect for any undissolved particulate matter. If necessary, briefly sonicate the stock solution to ensure complete dissolution.A clear, homogenous stock solution leading to more accurate and reproducible dilutions.
Interaction with Assay Components Evaluate potential interactions between the compound and other components in the assay medium (e.g., proteins, plastics).Identification of any incompatibilities that may be affecting the free concentration of the compound.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO (or other suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or as recommended for the compound's stability.

Protocol 2: Screening for Optimal Solubilizing Excipients

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM).

  • Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different solubilizing agents.

    • Buffer A: No additions (control)

    • Buffer B: 5% (v/v) Ethanol

    • Buffer C: 1% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Buffer D: 0.1% (v/v) Tween® 80

  • Add a small volume of the DMSO stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM).

  • Vortex each solution immediately after adding the stock.

  • Incubate the solutions at room temperature for a set period (e.g., 1 hour).

  • Visually inspect for precipitation. For a quantitative assessment, the solutions can be centrifuged, and the concentration of the compound remaining in the supernatant can be measured by HPLC-UV.

Visualizations

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Troubleshooting Strategies cluster_2 Outcome start Poorly Soluble Compound (this compound) dissolve Dissolve in 100% DMSO (e.g., 50 mM Stock) start->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute precipitate Precipitation Observed? dilute->precipitate cosolvent Use Co-solvent (e.g., 5% Ethanol) precipitate->cosolvent Yes surfactant Add Surfactant (e.g., 0.1% Tween 80) precipitate->surfactant Yes cyclodextrin Use Cyclodextrin (e.g., 1% HP-β-CD) precipitate->cyclodextrin Yes ph_adjust Adjust pH precipitate->ph_adjust Yes success Soluble for Assay precipitate->success No cosolvent->success surfactant->success cyclodextrin->success ph_adjust->success failure Re-evaluate Strategy

Caption: A workflow for troubleshooting the solubility of this compound.

Logical_Relationship compound This compound properties Physicochemical Properties compound->properties solubility Poor Aqueous Solubility properties->solubility lipophilicity High Lipophilicity (LogP > 3) properties->lipophilicity assay_issues Biological Assay Issues solubility->assay_issues solutions Solubility Enhancement Strategies assay_issues->solutions cosolvents Co-solvents solutions->cosolvents surfactants Surfactants solutions->surfactants cyclodextrins Cyclodextrins solutions->cyclodextrins ph pH Adjustment solutions->ph

Caption: Logical relationships between compound properties and solubility enhancement strategies.

References

side product formation in the synthesis of 4-arylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-arylthiazoles. The content is structured to directly address specific issues that may be encountered during experimentation, with a focus on the widely used Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-arylthiazoles?

The most prevalent and versatile method for synthesizing 4-arylthiazoles is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-arylthiazoles, thiourea is commonly used as the thioamide component.[3]

Q2: I am observing a low yield in my 4-arylthiazole synthesis. What are the potential causes?

Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or products, and the formation of side products. Suboptimal reaction conditions such as incorrect temperature, reaction time, or solvent can also significantly impact the yield. The purity of the starting α-haloketone and thioamide is crucial, as impurities can interfere with the reaction.

Q3: What are the most common side products in the Hantzsch synthesis of 4-arylthiazoles?

The most frequently encountered side products are:

  • 2-Imino-2,3-dihydrothiazole isomers: These are particularly common when using N-substituted thioureas under acidic conditions.[4][5] The reaction's regioselectivity can shift, leading to the formation of this isomeric byproduct alongside the desired 2-(substituted-amino)-thiazole.

  • Bis-thiazoles: The formation of these dimers can occur, although it is generally less common. It is proposed to arise from the reaction of two molecules of an intermediate with one molecule of the thioamide.

  • Products from the hydrolysis of thioamide: The presence of water can lead to the hydrolysis of the thioamide to the corresponding amide, which is unreactive in the thiazole ring formation.

Q4: How can I differentiate between the desired 2-amino-4-arylthiazole and the isomeric 2-imino-2,3-dihydrothiazole?

These isomers can be distinguished using spectroscopic methods. In ¹H NMR spectroscopy, the chemical shift of the proton at the 5-position of the thiazole ring is characteristically different for the two isomers.[5] Infrared (IR) spectroscopy can also be useful, particularly if the compounds are derivatized, as the IR bands of their trifluoroacetate derivatives show distinct differences.[5]

Troubleshooting Guides

Issue 1: Formation of an Isomeric Side Product (2-Imino-2,3-dihydrothiazole)
  • Symptom: You observe a mixture of products, and spectroscopic analysis (e.g., ¹H NMR) suggests the presence of an isomer.

  • Cause: The reaction is likely being conducted under acidic conditions, which promotes the formation of the 2-imino-2,3-dihydrothiazole isomer.[4][5] The reaction between an α-halogeno ketone and an N-monosubstituted thiourea can proceed via two different pathways, leading to the two possible isomers.

  • Solutions:

    • pH Control: Running the reaction under neutral or slightly basic conditions will favor the formation of the desired 2-(N-substituted amino)thiazole.[5]

    • Reaction Conditions: Avoid strongly acidic conditions unless the 2-imino isomer is the desired product. For the synthesis of 2-amino-4-arylthiazoles from thiourea, maintaining a neutral to slightly basic pH is generally recommended.

Issue 2: Low Yield and/or Presence of Multiple Unidentified Side Products
  • Symptom: The overall yield of the desired product is low, and TLC or other analytical methods show multiple spots, indicating a complex reaction mixture.

  • Cause: This can be due to a variety of factors, including:

    • Decomposition of starting materials or product.

    • Formation of bis-thiazoles.

    • Hydrolysis of the thioamide.

    • Use of impure starting materials.

  • Solutions:

    • Temperature and Reaction Time Optimization: Ensure the reaction is not being overheated, which can lead to decomposition. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating.

    • Controlled Addition of Reactants: To minimize the formation of bis-thiazoles, try a controlled, slow addition of the α-haloketone to the solution of the thioamide. This keeps the concentration of the electrophilic intermediate low at any given time.

    • Anhydrous Conditions: Use dry glassware and anhydrous solvents to prevent the hydrolysis of the thioamide.

    • Purification of Starting Materials: Ensure the α-haloketone and thioamide are of high purity. The α-haloketone can often be purified by recrystallization or distillation.

Quantitative Data on Side Product Formation

The regioselectivity of the Hantzsch synthesis is significantly influenced by the reaction conditions, particularly the acidity. The following table summarizes the product distribution in the reaction of chloroacetone with N-methylthiourea under different conditions.

α-HaloketoneThiourea DerivativeReaction ConditionsYield of 2-(Methylamino)thiazole (%)Yield of 2-Imino-3-methyl-2,3-dihydrothiazole (%)Total Yield (%)
ChloroacetoneN-MethylthioureaEthanol, Reflux75075
ChloroacetoneN-Methylthiourea10M HCl-Ethanol (1:2), 80°C, 20 min117384

Data adapted from a study on the effect of acidic conditions on Hantzsch thiazole synthesis.[5] The yields are based on the starting α-haloketone.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-arylthiazole via Hantzsch Synthesis

This protocol is a general guideline for the synthesis of 2-amino-4-arylthiazoles from an α-bromoacetophenone derivative and thiourea.

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Thiourea (1.1 - 1.5 eq)

  • Ethanol (absolute)

  • Deionized water

  • 5% Sodium bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 eq) in absolute ethanol.

  • Add thiourea (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold deionized water to precipitate the product.

  • Neutralize the mixture with a 5% sodium bicarbonate solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water to remove any inorganic salts.

  • Dry the crude product.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Visualizations

Hantzsch_Synthesis_Pathway alpha_haloketone α-Haloarylketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack by Sulfur thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Aryl-2-aminothiazole intermediate2->product Dehydration

Caption: Hantzsch synthesis pathway for 4-aryl-2-aminothiazoles.

Side_Product_Formation start α-Haloketone + N-Substituted Thiourea neutral Neutral/Basic Conditions start->neutral acidic Acidic Conditions start->acidic desired_product 2-(Substituted-amino)thiazole (Desired Product) neutral->desired_product acidic->desired_product Minor side_product 2-Imino-2,3-dihydrothiazole (Isomeric Side Product) acidic->side_product

Caption: Influence of pH on product formation in Hantzsch synthesis.

Troubleshooting_Workflow start Low Yield or Multiple Products Observed analysis Analyze Reaction Mixture (TLC, NMR, LC-MS) start->analysis decision1 Isomeric Side Product Detected? analysis->decision1 decision2 Incomplete Reaction? decision1->decision2 No solution1 Adjust pH to Neutral/Basic decision1->solution1 Yes decision3 Other Side Products? decision2->decision3 No solution2 Optimize Temperature and Reaction Time decision2->solution2 Yes solution3 Use Anhydrous Solvents Control Reactant Addition decision3->solution3 Yes solution4 Purify Starting Materials decision3->solution4 If all else fails

References

stability issues of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

A1: Based on the structure of this compound, which contains a thiazole ring, a primary amine, and a dimethylphenyl group, potential stability issues include:

  • Hydrolysis: The thiazole ring may be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The primary amine and the electron-rich thiazole ring can be prone to oxidation, especially in the presence of oxidizing agents, light, or metal ions.

  • Photodegradation: Exposure to UV or visible light may lead to the degradation of the compound.

  • Solvent Reactivity: The compound may react with certain solvents, particularly reactive solvents or those containing impurities.

  • pH Sensitivity: The stability of the compound is likely dependent on the pH of the solution, which can affect its ionization state and susceptibility to hydrolysis or other reactions.

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A2: A color change in the solution is often an indication of degradation. This could be due to:

  • Oxidation: Oxidative degradation can lead to the formation of colored byproducts. Ensure your solutions are protected from air (e.g., by purging with an inert gas like nitrogen or argon) and stored in amber vials to minimize light exposure.

  • Photodegradation: Exposure to light can cause photochemical reactions that result in colored degradants.

  • Reaction with Impurities: Impurities in the solvent or from the container may react with the compound to form colored species.

Q3: My analytical results show the appearance of new peaks in the chromatogram of my this compound sample. How can I identify these?

A3: The appearance of new peaks suggests the formation of degradation products. To identify these, you can perform forced degradation studies, which involve intentionally degrading the compound under various stress conditions (e.g., acid, base, oxidation, heat, light).[1][2][3][4] By analyzing the stressed samples using a stability-indicating analytical method (e.g., HPLC-MS), you can characterize the degradation products.

Q4: What are the recommended storage conditions for solutions of this compound?

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas (nitrogen or argon) to minimize oxidation.

  • pH: If possible, buffer the solution at a pH where the compound is most stable. This would need to be determined experimentally.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Potency or Concentration Degradation of the compound.- Confirm the initial concentration with a freshly prepared standard. - Perform a forced degradation study to identify potential degradation pathways.[1][2] - Adjust storage conditions (lower temperature, protect from light, inert atmosphere). - Evaluate the pH of the solution and consider using a buffer.
Precipitation in Solution Poor solubility or formation of insoluble degradants.- Verify the solubility of the compound in the chosen solvent. - Consider using a co-solvent or a different solvent system. - If precipitation occurs over time, it may be due to degradation. Analyze the precipitate to identify its nature.
Inconsistent Experimental Results Instability of the compound under experimental conditions.- Prepare fresh solutions for each experiment. - Evaluate the stability of the compound under the specific experimental conditions (e.g., temperature, pH, presence of other reagents). - Include stability-indicating control samples in your experiments.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method coupled with a mass spectrometer (HPLC-MS) to separate and identify the parent compound and any degradation products.

Stability-Indicating HPLC Method Development

A general approach to developing a stability-indicating HPLC method is as follows:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and its potential degradants have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

The method should be optimized to achieve good separation between the parent peak and all degradation product peaks.

Data Presentation

The following tables are examples of how to present quantitative data from stability studies.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24hDataDataData
0.1 M NaOH, 60°C, 24hDataDataData
3% H₂O₂, RT, 24hDataDataData
80°C, 48hDataDataData
UV Light, 24hDataDataData

Table 2: pH-Rate Profile for this compound

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
2.0DataData
4.0DataData
6.0DataData
8.0DataData
10.0DataData

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress analyze Analyze by Stability-Indicating HPLC-MS stress->analyze identify Identify Degradation Products and Pathways analyze->identify

Caption: Workflow for assessing the stability of this compound.

G cluster_degradation Potential Degradation Pathways compound This compound hydrolysis Hydrolysis (Thiazole Ring Cleavage) compound->hydrolysis Acid/Base oxidation Oxidation (Amine or Thiazole Ring) compound->oxidation O₂ / Light / Metal Ions photodegradation Photodegradation compound->photodegradation UV/Vis Light

Caption: Potential degradation pathways for this compound.

G cluster_troubleshooting Troubleshooting Logic cluster_actions Corrective Actions start Observe Instability Issue (e.g., Color Change, Peak Loss) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Verify Solvent Purity and Suitability start->check_solvent check_ph Measure Solution pH start->check_ph optimize_storage Optimize Storage (e.g., Lower Temp, Amber Vials) check_storage->optimize_storage use_fresh_solvent Use High-Purity, Fresh Solvent check_solvent->use_fresh_solvent buffer_solution Buffer Solution to Optimal pH check_ph->buffer_solution prepare_fresh Prepare Fresh Solutions optimize_storage->prepare_fresh use_fresh_solvent->prepare_fresh buffer_solution->prepare_fresh

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Overcoming Poor Cell Permeability of Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of thiazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My potent thiazole-based inhibitor shows significantly lower activity in cell-based assays compared to its biochemical potency. What is the likely cause?

A significant drop in activity between a biochemical assay and a cell-based assay often points to poor cell permeability.[1] The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. It is crucial to experimentally determine the permeability of your compound using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell assay.

Q2: What are the key physicochemical properties of my thiazole-based inhibitor that could be hindering its cell permeability?

Several physicochemical properties can contribute to poor cell permeability:

  • High Polarity: A large number of polar atoms can impede the molecule's ability to pass through the lipid bilayer of the cell membrane.

  • Low Lipophilicity: The compound may not be soluble enough in the lipid environment of the cell membrane. A balanced lipophilicity (logP) is essential for effective membrane permeation.

  • High Molecular Weight: Larger molecules (typically >500 Da) generally exhibit lower passive diffusion across the cell membrane.

  • Charge: Molecules that are ionized at physiological pH (around 7.4) tend to have reduced permeability.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the energy required for desolvation before entering the lipid bilayer.[1]

Q3: How can I determine if my thiazole-based inhibitor is a substrate for efflux pumps?

If your compound shows good permeability in a PAMPA assay but poor permeability in a Caco-2 cell-based assay, it may be a substrate for active efflux transporters like P-glycoprotein (P-gp).[2][3] To confirm this, you can perform a bidirectional Caco-2 assay to determine the efflux ratio (the ratio of permeability in the basolateral-to-apical direction to the apical-to-basolateral direction). An efflux ratio greater than 2 is a strong indicator of active efflux.[2]

Q4: What are some initial strategies to improve the cell permeability of my thiazole-based inhibitor?

Several medicinal chemistry and formulation strategies can be employed:

  • Prodrug Approach: Masking polar functional groups that hinder membrane permeability by creating a less active or inactive derivative that is converted to the active form inside the cell.[4][5][6][7] For example, an ester prodrug can be made from a carboxylic acid to increase lipophilicity.[5]

  • Optimize Lipophilicity: Fine-tuning the lipophilicity (logP/logD) of the compound is a common strategy to achieve an optimal balance between solubility and permeability.[1]

  • Formulation Strategies: For in vitro assays, optimizing the formulation by adjusting the concentration of co-solvents like DMSO can improve solubility and prevent precipitation, leading to more accurate permeability measurements.[3]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
Possible Causes Troubleshooting Steps
Poor Aqueous Solubility The compound may be precipitating in the aqueous buffer, reducing the concentration available for permeation.[3] - Decrease the compound concentration in the donor well. - Increase the percentage of a co-solvent (e.g., DMSO), ensuring it doesn't compromise the artificial membrane's integrity.[3]
Compound Instability The inhibitor may be degrading in the assay buffer at the experimental pH and temperature. - Assess the stability of the compound in the assay buffer under the experimental conditions.
Inconsistent Membrane Integrity Uneven coating of the lipid solution on the filter can lead to high variability in Papp values between wells. - Visually inspect the PAMPA plate for defects before use. - Ensure a consistent and even application of the lipid solution. - Include a known high-permeability control to assess plate-to-plate and well-to-well consistency.
Unexpectedly High Papp for a Low-Permeability Compound The test compound or solvent may be disrupting the artificial membrane. - Lower the concentration of the test compound or co-solvent. - Use an alternative co-solvent.
Issue 2: Good PAMPA Permeability but Low Permeability in Caco-2 Assay
Possible Causes Troubleshooting Steps
Active Efflux The compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps it out of the cells.[2][3] - Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio > 2 indicates active efflux.[2] - In cell-based functional assays, co-administer the inhibitor with a known P-gp inhibitor (e.g., verapamil) to see if its efficacy increases.[3]
Cellular Metabolism Caco-2 cells have metabolic activity and may be metabolizing the compound, leading to a lower measured concentration of the parent compound.[3] - Analyze samples from the Caco-2 assay for the presence of metabolites using techniques like LC-MS/MS.
Low Compound Recovery The compound may be binding non-specifically to the assay plates or accumulating within the cell monolayer.[2] - Include Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding and improve solubility.[2]

Data Presentation

Table 1: Physicochemical Properties and Permeability Classification of Representative Thiazole-Based Inhibitors
CompoundMolecular Weight (Da)logPPolar Surface Area (Ų)H-Bond DonorsH-Bond AcceptorsPermeability Classification (PAMPA)Permeability Classification (Caco-2)
Inhibitor A 4503.58525HighModerate (Efflux Suspected)
Inhibitor B 5202.112047LowLow
Inhibitor C 3804.26014HighHigh
Inhibitor D 4901.515058LowLow

Note: This table contains hypothetical data for illustrative purposes. Researchers should replace this with their own experimental data.

Table 2: Apparent Permeability (Papp) and Efflux Ratios of Thiazole-Based Inhibitors
CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Inhibitor A 5.215.63.0
Inhibitor B 0.81.01.25
Inhibitor C 12.513.11.05
Propranolol (High Permeability) 18.017.50.97
Atenolol (Low Permeability) 0.50.61.2

Note: This table contains hypothetical data for illustrative purposes. Researchers should replace this with their own experimental data.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Donor Plate: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane). Allow the solvent to evaporate completely.[3]

  • Preparation of Solutions: Prepare the test inhibitor solution in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentration. A co-solvent like DMSO may be used to aid solubility. Prepare the acceptor solution, which is typically the same buffer.

  • Assay Setup: Add the acceptor solution to the wells of a 96-well acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate. Add the test inhibitor solution to the donor wells.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of the inhibitor in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * Area * time) * ln(1 - [drug]acceptor / [drug]equilibrium)

Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above a predetermined threshold.

  • Preparation of Dosing Solutions: Prepare the dosing solution of the test inhibitor in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.

  • Permeability Measurement (Apical to Basolateral): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. At specified time points, take samples from the basolateral chamber.

  • Permeability Measurement (Basolateral to Apical for Efflux): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. Take samples from the apical chamber at the specified time points.[2]

  • Sample Analysis: Analyze the concentration of the inhibitor in the collected samples using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: Calculate the Papp value for both directions as described for the PAMPA assay. The efflux ratio is then calculated by dividing the Papp (B→A) by the Papp (A→B).[2]

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Poor Cell Permeability start Low cellular activity of thiazole-based inhibitor pampa Perform PAMPA Assay start->pampa pampa_result Low Papp? pampa->pampa_result caco2 Perform Caco-2 Assay caco2_result Low Papp? caco2->caco2_result pampa_result->caco2 No optimize_physchem Optimize Physicochemical Properties (e.g., logP, PSA) pampa_result->optimize_physchem Yes efflux_check Good PAMPA, Low Caco-2? caco2_result->efflux_check Yes efflux_ratio Determine Efflux Ratio efflux_check->efflux_ratio Yes end_permeable Permeability Optimized efflux_check->end_permeable No efflux_positive Efflux Ratio > 2? efflux_ratio->efflux_positive efflux_inhibitor Co-administer with Efflux Inhibitor efflux_positive->efflux_inhibitor Yes efflux_positive->end_permeable No prodrug Prodrug Strategy optimize_physchem->prodrug formulation Formulation Strategy prodrug->formulation formulation->end_permeable end_efflux Efflux Identified efflux_inhibitor->end_efflux

Caption: Troubleshooting workflow for poor cell permeability.

pi3k_pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates mtorc1 mTORC1 akt->mtorc1 activates proliferation Cell Growth, Proliferation, Survival mtorc1->proliferation inhibitor Thiazole-Based Inhibitor inhibitor->pi3k

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

egfr_vegfr_pathway cluster_pathway EGFR and VEGFR-2 Signaling Pathways egf EGF egfr EGFR egf->egfr vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf pi3k_akt_egfr PI3K/AKT Pathway egfr->pi3k_akt_egfr vegfr2->pi3k_akt_egfr plc PLCγ/PKC Pathway vegfr2->plc proliferation_egfr Cell Proliferation, Survival ras_raf->proliferation_egfr pi3k_akt_egfr->proliferation_egfr angiogenesis Angiogenesis, Vascular Permeability pi3k_akt_egfr->angiogenesis plc->angiogenesis inhibitor Thiazole-Based Dual Inhibitor inhibitor->egfr inhibitor->vegfr2

References

Technical Support Center: Method Refinement for Consistent Results in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their kinase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in kinase inhibition assays?

Inconsistent results in kinase assays can arise from several factors, including the purity and handling of the kinase enzyme, the stability of reagents like ATP and substrates, pipetting accuracy, and fluctuations in incubation times and temperatures. Assay technology itself can also be a source of variability; for instance, fluorescence-based assays may be susceptible to interference from compounds that absorb light or are themselves fluorescent.

Q2: My IC50 values for the same inhibitor vary significantly between experiments. What are the potential causes?

Poor reproducibility of IC50 values is a common issue and can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Reagent Variability: The purity and activity of the kinase enzyme are critical. Even small amounts of contaminating kinases can lead to false activity detection. The quality and concentration of the substrate peptide or protein are also important.

  • Assay Conditions: Inconsistent incubation times and temperature fluctuations can introduce significant variability, as enzyme activity is highly sensitive to these parameters.

  • Pipetting and Dispensing Errors: Inaccurate liquid handling, especially in low-volume assays, can lead to large variations in the final results.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. It is often recommended to perform assays at an ATP concentration close to the Michaelis constant (Km) value to ensure the IC50 is a more direct measure of the inhibitor's affinity (Ki).[1]

Q3: My positive and negative controls are not behaving as expected. What does this indicate?

Control failures are a clear sign that the assay is not performing correctly.

  • Inconsistent Positive Control: If the signal from the positive control (uninhibited kinase activity) varies significantly, it points to issues with the stability or activity of the kinase or other key reagents.

  • Inconsistent Negative Control: Variability in the negative control (no enzyme or a fully inhibited reaction) suggests a problem with the background signal, which could be caused by the detection reagents or compound interference.

  • Low Signal-to-Background Ratio: A small difference between your positive and negative controls will make it difficult to accurately measure inhibitor effects. This could be due to low enzyme activity, high background signal, or suboptimal substrate or ATP concentrations.

Q4: How can I identify and mitigate compound interference in my assay?

Compound interference can lead to false positives or negatives. Common types of interference include:

  • Autofluorescence: The compound itself fluoresces at the same wavelength as the assay signal.

  • Quenching: The compound absorbs the excitation or emission light, reducing the signal.

  • Luciferase Inhibition: In luminescence-based assays like Kinase-Glo®, compounds that inhibit luciferase can be mistaken for kinase inhibitors.

  • Compound Aggregation: Some compounds form aggregates that non-specifically inhibit enzymes.[2]

To identify and mitigate interference, it is recommended to perform counter-screens. For example, in a luciferase-based assay, test the compound's effect on luciferase activity directly. For aggregation-based inhibition, including a small amount of a non-ionic detergent like Triton X-100 (typically around 0.01%) in the assay buffer can disrupt aggregates.[2]

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells (%CV > 15%)

High coefficient of variation (%CV) between replicate wells indicates poor precision and can obscure real inhibition effects.

Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing after reagent addition.Reduced variability between replicate wells.
Reagent Inhomogeneity Vortex and centrifuge all reagent stocks before use. Prepare master mixes to minimize well-to-well addition variability.Consistent reagent concentration across all wells.
Edge Effects Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment.Minimized evaporation and temperature gradients across the plate.
Compound Precipitation Visually inspect for precipitate. Lower the final compound concentration. Add a surfactant like Tween-20 to the assay buffer.[3]The compound remains in solution, leading to more consistent results.
Issue 2: Low Signal-to-Background (S/B) Ratio

A low S/B ratio reduces the assay window and makes it difficult to distinguish true hits.

Potential Cause Troubleshooting Step Expected Outcome
Low Enzyme Activity Use a fresh aliquot of the kinase. Verify the activity of the enzyme stock with a positive control substrate.[1]Increased signal from the positive control.
Suboptimal Reagent Concentrations Titrate the enzyme, substrate, and ATP to determine their optimal concentrations.An optimized balance between signal intensity and assay sensitivity.
High Background Signal See "Issue 3: High Background Signal"Reduced background noise, leading to a larger assay window.
Incorrect Instrument Settings Optimize the gain and other settings on the plate reader for your specific assay.Enhanced signal detection and a better S/B ratio.
Issue 3: High Background Signal

High background can be caused by several factors, leading to a reduced assay window and potential for false negatives.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Reagents Prepare fresh buffers and ATP solutions. Test for ATP contamination in substrate preparations.Lower signal in "no enzyme" control wells.
Assay Plate Autofluorescence/Phosphorescence Use black plates for fluorescence assays and white plates for luminescence assays. Pre-read the plate before adding reagents.[1]Reduced background signal from the plate itself.
Detection Reagent Interference Run a control with the test compound and detection reagent in the absence of the kinase reaction to check for direct interactions.[1]Identification of compounds that directly interfere with the detection system.
Non-specific Binding of Antibodies (in antibody-based assays) Optimize blocking conditions and antibody concentrations.Reduced background from non-specific antibody interactions.

Experimental Protocols

Protocol 1: General Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general workflow for a luminescence-based kinase assay that measures ADP production.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
  • Kinase Solution: Dilute the kinase to a 2X working concentration in 1X kinase buffer.
  • Substrate/ATP Solution: Prepare a 4X solution of the substrate and ATP in 1X kinase buffer. The final ATP concentration should ideally be at the Km for the kinase.
  • Inhibitor Solutions: Prepare serial dilutions of the inhibitor in DMSO. Then, dilute the inhibitor solutions in 1X kinase buffer to a 4X final concentration.
  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 5 µL of the 4X inhibitor solution to the wells of a white, opaque 384-well plate. For positive controls, add 5 µL of buffer with DMSO.
  • Add 10 µL of the 2X kinase solution to all wells except the negative controls. For negative controls, add 10 µL of 1X kinase buffer.
  • Add 5 µL of the 4X substrate/ATP solution to all wells to start the reaction.
  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
  • Add 20 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.
  • Add 40 µL of Kinase Detection Reagent to each well, mix, and incubate for 30-60 minutes at room temperature.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
  • Plot the normalized data against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: General Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding)

This protocol outlines a traditional and highly sensitive method for measuring kinase activity.

1. Reagent Preparation:

  • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT.
  • Kinase: Dilute to a working concentration in kinase reaction buffer.
  • Substrate: Prepare a stock solution of the peptide or protein substrate.
  • [γ-³²P]ATP: Prepare a working solution by mixing cold ATP and [γ-³²P]ATP to the desired specific activity.
  • Stop Solution: 75 mM phosphoric acid.
  • Wash Solution: 0.75% phosphoric acid.

2. Assay Procedure:

  • Set up kinase reactions in a 96-well plate by combining the kinase, substrate, and inhibitor at the desired concentrations.
  • Initiate the reactions by adding the [γ-³²P]ATP working solution.
  • Incubate at the optimal temperature for a time determined to be in the linear range of the reaction.
  • Stop the reactions by adding the stop solution.
  • Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
  • Wash the filter mat multiple times with the wash solution to remove unincorporated [γ-³²P]ATP.
  • Dry the filter mat completely.
  • Measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • The amount of radioactivity is directly proportional to the kinase activity.
  • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Table 1: Quality Control Metrics for a Robust Kinase Assay

Parameter Description Acceptable Range
Z'-factor A statistical measure of the separation between the positive and negative controls.0.5 - 1.0 (Excellent)
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.> 5 (assay dependent)
Coefficient of Variation (%CV) A measure of the variability of replicate wells.< 15%

Table 2: Impact of DMSO Concentration on Assay Performance

Final DMSO Concentration Effect on Kinase Activity Recommendation
< 0.5% Generally minimal impact on most kinases.Ideal for most assays.
0.5% - 1.0% May cause slight inhibition or activation of some sensitive kinases.Test for DMSO tolerance of your specific kinase.
> 1.0% Increased likelihood of significant enzyme inhibition and compound solubility issues.Avoid if possible. If necessary, ensure all wells, including controls, have the same final DMSO concentration.

Visualizations

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Kinase Stock Kinase Stock Add Kinase Add Kinase Kinase Stock->Add Kinase Substrate Stock Substrate Stock Initiate with Substrate/ATP Initiate with Substrate/ATP Substrate Stock->Initiate with Substrate/ATP ATP Stock ATP Stock ATP Stock->Initiate with Substrate/ATP Inhibitor Stock Inhibitor Stock Dispense Inhibitor Dispense Inhibitor Inhibitor Stock->Dispense Inhibitor Add Kinase->Initiate with Substrate/ATP Incubate Incubate Initiate with Substrate/ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Add Detection Reagents Add Detection Reagents Stop Reaction->Add Detection Reagents Read Plate Read Plate Add Detection Reagents->Read Plate Normalize Data Normalize Data Read Plate->Normalize Data Generate Dose-Response Curve Generate Dose-Response Curve Normalize Data->Generate Dose-Response Curve Calculate IC50 Calculate IC50 Generate Dose-Response Curve->Calculate IC50

Caption: A general experimental workflow for a kinase inhibition assay.

G start Inconsistent IC50 Results reagent Check Reagent Stability & Purity start->reagent conditions Verify Assay Conditions start->conditions pipetting Review Liquid Handling start->pipetting atp Standardize ATP Concentration start->atp reagent_sol Use fresh aliquots Validate reagent quality reagent->reagent_sol Degradation or impurity? conditions_sol Ensure consistent time & temperature conditions->conditions_sol Fluctuations? pipetting_sol Calibrate pipettes Use master mixes pipetting->pipetting_sol Errors? atp_sol Use ATP at Km across all experiments atp->atp_sol Inconsistent?

Caption: A troubleshooting decision tree for variable IC50 values.

G Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate P ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->Phosphorylated Substrate Inhibitor Inhibitor Inhibitor->Kinase blocks

Caption: A simplified signaling pathway of kinase inhibition.

References

minimizing off-target effects of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine. Given that thiazole derivatives are often investigated as kinase inhibitors, this guide will focus on strategies to identify and minimize off-target kinase inhibition.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common issue. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the primary target.[1][2] Furthermore, off-target effects can cause cellular toxicity and may lead to a lack of translation from preclinical findings to clinical applications.[1]

Q2: I am observing a cellular phenotype (e.g., unexpected apoptosis, altered cell cycle) that is inconsistent with the presumed primary target of this compound. What could be the cause?

A2: This is a strong indicator of a potential off-target effect. The observed phenotype may be a consequence of the compound inhibiting one or more unintended kinases or other proteins.[2] It is crucial to experimentally validate that the observed cellular response is a direct result of on-target inhibition.

Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition of my protein of interest?

A3: Several methods can be employed to validate on-target effects:

  • Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary protein. If the same phenotype is observed, it is more likely to be a genuine on-target effect.[2]

  • Rescue Experiments: In a cellular model, transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[2]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to the intended target in a cellular context at the concentrations being used in your experiments.[1][3]

Q4: At what concentration should I use this compound to minimize off-target effects?

A4: To minimize off-target effects, it is recommended to use the lowest concentration of the inhibitor that still produces the desired on-target effect.[2] It is essential to perform a full dose-response curve to determine the optimal concentration range. Using concentrations significantly higher than the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for the primary target increases the likelihood of engaging lower-affinity off-targets.[2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps Expected Outcome
High levels of cytotoxicity observed at effective concentrations. Off-target kinase inhibition affecting cell survival pathways.1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.Identification of unintended kinase targets that may be responsible for cytotoxicity.
Inappropriate dosage.1. Perform a dose-response curve to determine the lowest effective concentration.2. Consider dose interruption or reduction in your experimental design.Minimized cytotoxicity while maintaining on-target activity.
Inconsistent or unexpected experimental results. Activation of compensatory signaling pathways.1. Use Western blotting to probe for the activation of known compensatory pathways.2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.A clearer understanding of the cellular response and more consistent results.
Inhibitor instability.1. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C).Ensures observed effects are due to the inhibitor and not its degradation products.
Cell line-specific effects.1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.Distinguishes between general off-target effects and those specific to a particular cellular context.

Data Presentation

Table 1: Representative Kinase Selectivity Profile

This table illustrates a hypothetical kinase selectivity profile for this compound against a panel of kinases. Lower IC50 values indicate higher potency.

Kinase TargetIC50 (nM)% Inhibition @ 1µMNotes
Primary Target Kinase 15 98% Expected on-target activity
Off-Target Kinase 115085%10-fold less potent than the primary target
Off-Target Kinase 280055%Potential for off-target effects at higher concentrations
Off-Target Kinase 3>10,000<10%Likely not a significant off-target

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Initiate Reaction: Add the test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure kinase activity using a suitable method, such as a fluorescence-based assay that detects ADP production.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western Blot or mass spectrometry.[1]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on downstream signaling pathways.

Methodology:

  • Cell Treatment: Treat cells with the compound at various concentrations and time points. Include a vehicle control.

  • Lysate Preparation: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK, JNK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]

  • Analysis: Quantify the band intensities to determine the changes in protein phosphorylation and expression levels.

Visualizations

troubleshooting_workflow start Unexpected Phenotype Observed dose_response Step 1: Perform Dose-Response Curve Is the effect observed only at high concentrations? start->dose_response orthogonal_validation Step 2: Orthogonal Validation Does a structurally different inhibitor for the same target show the same phenotype? dose_response->orthogonal_validation No conclusion_off_target Conclusion: Likely Off-Target Effect Re-evaluate compound or mechanism. dose_response->conclusion_off_target Yes target_engagement Step 3: Confirm Target Engagement Does CETSA show target binding at effective concentrations? orthogonal_validation->target_engagement Yes orthogonal_validation->conclusion_off_target No kinome_scan Step 4: Kinome Profiling Identify potential off-targets. target_engagement->kinome_scan Yes target_engagement->conclusion_off_target No pathway_analysis Step 5: Pathway Analysis Use Western blot to check related pathways. kinome_scan->pathway_analysis conclusion_on_target Conclusion: Likely On-Target Effect Proceed with investigation. pathway_analysis->conclusion_on_target

Caption: Troubleshooting workflow for suspected off-target effects.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor primary_target Primary Target Kinase receptor->primary_target downstream_protein1 Downstream Protein 1 primary_target->downstream_protein1 downstream_protein2 Downstream Protein 2 downstream_protein1->downstream_protein2 cellular_response Cellular Response (e.g., Proliferation) downstream_protein2->cellular_response compound 4-(2,5-Dimethylphenyl)- 1,3-thiazol-2-amine compound->primary_target off_target Off-Target Kinase compound->off_target unexpected_response Unexpected Phenotype off_target->unexpected_response

Caption: Hypothetical signaling pathway and potential off-target interaction.

experimental_workflow start Start: Compound Synthesis in_vitro_screen In Vitro Kinase Screen (Protocol 1) start->in_vitro_screen cell_based_assay Cell-Based Assays (e.g., Proliferation) in_vitro_screen->cell_based_assay cetsa Target Engagement (CETSA) (Protocol 2) cell_based_assay->cetsa western_blot Pathway Analysis (Western Blot) (Protocol 3) cetsa->western_blot in_vivo_model In Vivo Model Testing western_blot->in_vivo_model

Caption: General experimental workflow for inhibitor characterization.

References

Navigating Thiazole Synthesis: A Technical Support Guide to Overcoming Reagent Purity Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to reagent purity during thiazole synthesis. By providing clear, actionable guidance in a question-and-answer format, this resource aims to streamline experimental workflows and improve reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during thiazole synthesis, with a focus on the widely-used Hantzsch thiazole synthesis, linking them to reagent purity and providing solutions.

Question 1: My Hantzsch thiazole synthesis is resulting in a low or no yield of the desired product. What are the likely causes related to my reagents?

Answer: Low to non-existent yields in Hantzsch thiazole synthesis are frequently traced back to the purity of the starting materials.[1] Key factors to consider include:

  • Degradation of Reactants: Both α-haloketones and thioamides can degrade over time or with improper storage. For instance, α-haloketones can be sensitive to light and moisture, while thioamides can be unstable, particularly in acidic conditions.[2] It is crucial to use freshly purified or commercially available high-purity reagents.

  • Presence of Inhibiting Impurities: Impurities in your α-haloketone or thioamide can interfere with the reaction mechanism, preventing the formation of the thiazole ring.[1][3]

  • Incorrect Stoichiometry: While not a purity issue per se, using an incorrect ratio of reactants can lead to a low yield. A slight excess (around 1.1-1.5 equivalents) of the thioamide is often recommended to ensure the complete conversion of the α-haloketone.[1]

Question 2: My reaction mixture shows multiple spots on a TLC plate, indicating the formation of byproducts. How can reagent impurities cause this?

Answer: The formation of multiple products is a strong indicator of side reactions, which can be triggered by impurities in the starting materials.[1][3]

  • Over-halogenated Ketones: The synthesis of α-haloketones can sometimes produce di-halogenated byproducts. These can react to form undesired bis-thiazole or other side products.

  • Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired thiazole and an isomeric 2-imino-2,3-dihydrothiazole.[4] The purity and nature of the reactants can influence the prevalence of these isomers.

  • Impurities in Thioamides: Impurities from the synthesis of the thioamide, such as unreacted starting materials or byproducts, can lead to the formation of a variety of unintended heterocyclic compounds.

Question 3: How can I assess the purity of my α-haloketone and thioamide before starting the synthesis?

Answer: It is critical to verify the purity of your starting materials. Standard analytical techniques are effective for this purpose:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A single spot on the TLC plate is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your starting materials and reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. A broad melting range is indicative of impurities.

Data on the Impact of Reagent Purity (Illustrative)

While specific quantitative data is often substrate-dependent, the following tables illustrate the potential impact of reagent purity on the outcome of a typical Hantzsch thiazole synthesis.

Table 1: Illustrative Effect of α-Haloketone Purity on Thiazole Yield

Purity of α-HaloketonePredominant ImpurityYield of Thiazole Product (%)Purity of Crude Product (%)
>99%None85-95>95
95%Starting Ketone70-8085-90
90%Di-halogenated Ketone50-6060-70

Table 2: Illustrative Effect of Thioamide Purity on Thiazole Yield

Purity of ThioamidePredominant ImpurityYield of Thiazole Product (%)Purity of Crude Product (%)
>99%None85-95>95
95%Starting Amide75-8588-92
90%Unidentified Byproducts<50<60

Experimental Protocols for Reagent Purification

Ensuring high purity of starting materials is paramount for a successful thiazole synthesis. Below are detailed protocols for the purification of common reactants.

Protocol 1: Recrystallization of α-Bromoacetophenone

Objective: To purify solid α-bromoacetophenone from non-volatile impurities.

Materials:

  • Crude α-bromoacetophenone

  • Methanol (or another suitable solvent like n-hexane)[5]

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine a suitable solvent in which α-bromoacetophenone is soluble when hot but sparingly soluble when cold. Methanol is often a good choice.[2]

  • Dissolution: Place the crude α-bromoacetophenone in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture with gentle swirling until the solid completely dissolves.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or by air drying. A purity of over 99% can often be achieved after crystallization.[5]

Protocol 2: Vacuum Distillation of a Liquid α-Haloketone

Objective: To purify a high-boiling liquid α-haloketone from non-volatile impurities.[7]

Materials:

  • Crude liquid α-haloketone

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source and gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude α-haloketone and a stir bar into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. This will initially remove any volatile impurities.[7]

  • Heating: Begin heating the distillation flask with stirring.

  • Collecting the Distillate: Collect the fraction that distills at the expected boiling point under the applied pressure.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool before releasing the vacuum.

Protocol 3: Recrystallization of Thioacetamide

Objective: To purify solid thioacetamide.

Materials:

  • Crude thioacetamide

  • 95% Ethanol

  • Erlenmeyer flasks

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude thioacetamide in a minimum amount of hot 95% ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool in an ice bath to promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold 95% ethanol.

  • Drying: Dry the purified thioacetamide crystals.

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Yield in Thiazole Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Reagent Purity (TLC, NMR, MP) start->check_purity purify_reagents Purify Starting Materials (Recrystallization/Distillation) check_purity->purify_reagents Impure check_stoichiometry Verify Stoichiometry (slight excess of thioamide) check_purity->check_stoichiometry Pure purify_reagents->check_stoichiometry adjust_stoichiometry Adjust Reactant Ratios check_stoichiometry->adjust_stoichiometry Incorrect optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_stoichiometry->optimize_conditions Correct adjust_stoichiometry->optimize_conditions rerun_reaction Re-run Reaction optimize_conditions->rerun_reaction

Caption: A logical workflow for troubleshooting low yields in thiazole synthesis.

Hantzsch Thiazole Synthesis Mechanism and Potential Side Reaction

Hantzsch_Mechanism cluster_main_pathway Main Reaction Pathway cluster_side_reaction Side Reaction (Acidic Conditions) thioamide Thioamide intermediate1 Thioether Intermediate thioamide->intermediate1 Nucleophilic Attack haloketone α-Haloketone haloketone->intermediate1 cyclization Cyclization intermediate1->cyclization isomer_intermediate Isomeric Intermediate intermediate1->isomer_intermediate Protonation & Rearrangement dehydration Dehydration cyclization->dehydration thiazole Thiazole Product dehydration->thiazole isomer_product 2-Imino-2,3-dihydrothiazole isomer_intermediate->isomer_product

Caption: The Hantzsch thiazole synthesis mechanism and a common side reaction pathway.

References

Technical Support Center: Scale-Up Synthesis of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of the Hantzsch thiazole synthesis for this compound.

Issue 1: Low Yield of this compound

Question: We are experiencing a significant drop in yield upon scaling up the synthesis of this compound from lab-scale (grams) to pilot-scale (kilograms). What are the potential causes and solutions?

Answer:

Low yields during scale-up can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inefficient Mixing and Mass Transfer: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., turbine or anchor stirrer) and that the stirring speed is optimized to maintain a homogeneous reaction mixture. Computational Fluid Dynamics (CFD) modeling can be employed to simulate mixing in the reactor and optimize agitation parameters.

  • Poor Temperature Control: The Hantzsch thiazole synthesis is often exothermic. Insufficient heat removal in a large reactor can lead to a runaway reaction and the formation of degradation products.

    • Solution: Implement a robust temperature control system with a reactor jacket and a reliable heating/cooling unit. Consider a semi-batch process where one of the reactants is added portion-wise to control the exotherm.

  • Suboptimal Reagent Addition: The rate and method of reagent addition become critical at a larger scale.

    • Solution: Control the addition rate of the α-haloketone (2-bromo-1-(2,5-dimethylphenyl)ethanone) to the thiourea solution. A slow, continuous addition can help to maintain a low concentration of the reactive intermediate and minimize side reactions.

  • Impurity Profile of Starting Materials: Impurities in starting materials that are negligible at a small scale can have a significant impact on a larger scale.

    • Solution: Ensure the purity of the starting materials, 2,5-dimethylaniline, and other reagents through appropriate analytical techniques (e.g., HPLC, GC-MS).

Data Presentation: Impact of Process Parameters on Yield (Illustrative)

ParameterLab-Scale (10 g)Pilot-Scale (10 kg) - UnoptimizedPilot-Scale (10 kg) - Optimized
Yield (%) 855582
Reaction Time (h) 485
Purity (HPLC, %) 988597

Issue 2: Formation of Significant Impurities

Question: During the scale-up, we are observing the formation of several unknown impurities that were not present in our lab-scale synthesis. How can we identify and control these impurities?

Answer:

Impurity formation is a common challenge in process scale-up. The change in reaction conditions and longer reaction times can favor the formation of byproducts.

Common Impurities and Control Strategies:

  • Unreacted Starting Materials: Incomplete conversion can be a result of poor mixing or suboptimal stoichiometry.

    • Solution: Optimize the molar ratio of reactants. Typically, a slight excess of thiourea is used. Monitor the reaction progress using in-process controls (e.g., HPLC) to ensure complete conversion.

  • Side Products from α-Haloketone: The α-haloketone intermediate can undergo self-condensation or other side reactions.

    • Solution: As mentioned earlier, controlled addition of the α-haloketone is crucial. Maintaining a lower reaction temperature can also help to minimize these side reactions.

  • Over-alkylation or Di-substitution: The product itself can sometimes react further.

    • Solution: Careful control of stoichiometry and reaction time is necessary.

Experimental Protocol: In-Process Control for Impurity Monitoring

  • Sampling: Withdraw a small sample (e.g., 1 mL) from the reactor at regular intervals (e.g., every 30 minutes).

  • Quenching: Immediately quench the reaction in the sample by adding it to a known volume of a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the quenched sample by HPLC to monitor the consumption of starting materials and the formation of the product and any impurities.

  • Decision: Based on the HPLC profile, determine the optimal reaction endpoint to maximize product formation and minimize impurity levels.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the scale-up synthesis of this compound?

A1: While laboratory-scale syntheses are often performed in solvents like ethanol or methanol, for scale-up, it is advisable to consider greener and more easily recoverable solvents. Lactic acid has been reported as an environmentally benign and biodegradable solvent and catalyst for Hantzsch 2-aminothiazole synthesis.[1] Using an organic solvent with low water content can also improve the purity and yield of the final product by simplifying the work-up procedure.[2]

Q2: How can we improve the filtration and drying of the final product at a larger scale?

A2: Large-scale filtration can be slow and inefficient. Consider using a filter press or a Nutsche filter-dryer. For drying, a vacuum oven or a rotary dryer is more efficient than air drying for large quantities of product. Ensure the product is completely dry to prevent degradation during storage.

Q3: Are there any safety considerations we should be aware of during the scale-up?

A3: Yes, several safety precautions are crucial. The α-haloketone intermediate is lachrymatory and a skin irritant, so proper personal protective equipment (PPE) is essential. The reaction can be exothermic, so a robust temperature control system and an emergency quenching plan should be in place. Conduct a process safety assessment (e.g., HAZOP study) before performing the scale-up.

Q4: Can we use a one-pot synthesis approach for the scale-up?

A4: Yes, one-pot synthesis is highly desirable for industrial applications as it reduces the number of unit operations and waste generation. Several one-pot methods for the synthesis of 2-aminothiazoles have been reported, often using catalysts that can be easily recovered and reused, such as magnetically separable nanocatalysts.[3]

Q5: What are the key analytical techniques for quality control of the final product?

A5: For quality control, a combination of techniques should be used:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Melting Point: As a preliminary check of purity.

Visualizations

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_qc Quality Control Start Start: Lab-Scale Protocol Reagent_QC Reagent Quality Control Start->Reagent_QC Reactor_Setup Reactor Setup & Safety Check Reagent_QC->Reactor_Setup Reagent_Addition Controlled Reagent Addition Reactor_Setup->Reagent_Addition Reaction_Monitoring In-Process Monitoring (IPC) Reagent_Addition->Reaction_Monitoring Endpoint Determine Reaction Endpoint Reaction_Monitoring->Endpoint Quenching Reaction Quenching Endpoint->Quenching Isolation Product Isolation (Filtration) Quenching->Isolation Purification Purification (Recrystallization) Isolation->Purification Drying Drying Purification->Drying QC_Analysis Final Product QC Analysis Drying->QC_Analysis Release Product Release QC_Analysis->Release Troubleshooting_Yield Low_Yield Low Yield Observed Check_Mixing Investigate Mixing Efficiency Low_Yield->Check_Mixing Check_Temp Verify Temperature Control Low_Yield->Check_Temp Check_Addition Review Reagent Addition Protocol Low_Yield->Check_Addition Check_Purity Analyze Starting Material Purity Low_Yield->Check_Purity Improve_Agitation Optimize Agitation Check_Mixing->Improve_Agitation Control_Exotherm Improve Heat Removal Check_Temp->Control_Exotherm Optimize_Addition Optimize Addition Rate Check_Addition->Optimize_Addition Purify_Reagents Purify/Source Higher Purity Reagents Check_Purity->Purify_Reagents

References

Validation & Comparative

Comparative Analysis of 2-Aminothiazole Derivatives in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of selected 2-aminothiazole derivatives, supported by experimental data, to aid in the ongoing quest for novel therapeutics.

The 2-aminothiazole core is a privileged heterocyclic motif found in several clinically approved drugs, such as the anticancer agents Dasatinib and Alpelisib.[1] The adaptability of the 2-aminothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous derivatives with enhanced potency and selectivity against various biological targets.[2]

Performance Comparison of 2-Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of their substituents. The following tables summarize the in vitro anticancer and antimicrobial activities of representative derivatives, providing a basis for comparative analysis.

Anticancer Activity

The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth, is a standard metric for in vitro anticancer activity.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Selected 2-Aminothiazole Derivatives

Derivative/CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)H1299 (Lung Cancer)SHG-44 (Glioma)K562 (Leukemia)Reference
Dasatinib <1----0.011[3]
Compound 20 ---4.894.03-[3]
Compound 21 20.2----16.3[3]
Compound 27 -1.6----[3]
Compound 4a 3.84-7.92---[4]
Compound 4e 6.11-----[5]
Compound 8a 10.86-----[5]

Note: "-" indicates data not available in the cited sources.

Antimicrobial Activity

2-aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Selected 2-Aminothiazole Derivatives

Derivative/CompoundStaphylococcus aureusEscherichia coliReference
Compound 21 2-4 (MRSA)-[6]
Compound 2a --[7]
Compound 2b --[7]
Compound 2d 250 (MDR)375 (MDR)[7]
Compound 2g 250 (MDR)375 (MDR)[7]
Piperazinyl derivative 121d 2-1282-128[8]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) 4-16-[8]

Note: "MRSA" refers to Methicillin-resistant Staphylococcus aureus, and "MDR" refers to multi-drug resistant strains. "-" indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the 2-aminothiazole derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Assay Setup: In a microplate, combine the VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and various concentrations of the 2-aminothiazole derivative in a kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or remaining ATP (e.g., using luminescence or fluorescence).

  • IC50 Calculation: The IC50 value is determined from the dose-response curve, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[4][9]

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate key signaling pathways and experimental procedures.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_moa Mechanism of Action cluster_optimization Lead Optimization Hantzsch Hantzsch Thiazole Synthesis Anticancer Anticancer Screening (e.g., MTT Assay) Hantzsch->Anticancer Derivatives Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Hantzsch->Antimicrobial Derivatives Kinase Kinase Inhibition Assays (e.g., VEGFR-2) Anticancer->Kinase Active Compounds Apoptosis Apoptosis Assays Anticancer->Apoptosis Active Compounds Antimicrobial->Kinase SAR Structure-Activity Relationship (SAR) Studies Kinase->SAR Apoptosis->SAR

General workflow for the discovery and evaluation of 2-aminothiazole derivatives.

Dasatinib_Signaling_Pathway BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., STAT5, Ras-MAPK, PI3K/Akt) BCR_ABL->Downstream Activates SRC_Kinases SRC Family Kinases SRC_Kinases->Downstream Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC_Kinases Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Simplified signaling pathway showing the inhibitory action of Dasatinib.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with 2-Aminothiazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

References

A Comparative Guide to 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine and its analogs with other well-established kinase inhibitors. The information is supported by experimental data from peer-reviewed studies and is intended to aid in the rational design and evaluation of novel kinase inhibitors.

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. Kinase inhibitors are designed to block the activity of specific kinases, thereby modulating downstream signaling and eliciting a therapeutic effect.

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Substituted 2-aminothiazoles, in particular, have been extensively investigated as potent kinase inhibitors. This compound belongs to this class of compounds and is a subject of interest for its potential as a targeted therapeutic agent. This guide compares its potential efficacy with that of established multi-kinase inhibitors such as Dasatinib, Sunitinib, and Bosutinib.

Quantitative Comparison of Kinase Inhibitory Activity

While specific quantitative data for this compound is not extensively available in the public domain, research on structurally related 4-aryl-1,3-thiazol-2-amine derivatives has demonstrated potent inhibitory activity against several key kinases. The following tables summarize the in vitro kinase inhibitory activities of representative analogs and comparator drugs.

Table 1: Kinase Inhibitory Activity of a Representative 4-Aryl-Thiazol-2-Amine Analog (CYC116) and Comparator Kinase Inhibitors

Kinase TargetCYC116 (Ki, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)Bosutinib (IC50, nM)
Aurora A8.0[1][2]---
Aurora B9.2[1][2]---
ABL1-<1[3]-1[4]
SRC-0.8[3]-1.2[4]
c-Kit-79[3]--
VEGFR2--80[5]-
PDGFRβ--2[5]-

Note: Data for CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) is presented as a representative analog of the 4-aryl-thiazol-2-amine class.[1][2] Dasatinib, Sunitinib, and Bosutinib are multi-targeted kinase inhibitors with a broader range of targets.

Table 2: Cellular Anti-proliferative Activity of a Representative 4-Aryl-Thiazol-2-Amine Analog (CYC116) and Comparator Kinase Inhibitors

Cell LineCYC116 (GI50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)Bosutinib (IC50, nM)
NCI-H460 (Lung Cancer)----
MV4-11 (Leukemia)23[6]8[7]--
K562 (Leukemia)-1-Varies by duration[8]
HUVEC (Endothelial)--40 (VEGF-induced)[9]-

Potential Signaling Pathways Targeted by this compound

Based on the activity of structurally related compounds, this compound is hypothesized to inhibit key signaling pathways involved in cell cycle regulation and proliferation. The following diagrams illustrate these potential target pathways.

CDK_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Inhibitor 4-Aryl-Thiazol-2-Amine Inhibitor->CDK46_CyclinD Inhibits

CDK4/6-Rb Cell Cycle Pathway Inhibition.

Aurora_Kinase_Pathway Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Regulates Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Regulates Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Mitotic_Progression Correct Mitotic Progression Centrosome_Separation->Mitotic_Progression Chromosome_Alignment->Mitotic_Progression Cytokinesis->Mitotic_Progression Inhibitor 4-Aryl-Thiazol-2-Amine Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Aurora Kinase Signaling in Mitosis.

Experimental_Workflow Hypothesis Hypothesis: Compound is a Kinase Inhibitor Biochemical_Assay In Vitro Kinase Inhibition Assay Hypothesis->Biochemical_Assay IC50_Determination IC50/Ki Determination Biochemical_Assay->IC50_Determination Cell_Proliferation Cell-Based Proliferation Assay IC50_Determination->Cell_Proliferation GI50_Determination GI50 Determination Cell_Proliferation->GI50_Determination Target_Engagement Target Engagement Assay (e.g., Western Blot) GI50_Determination->Target_Engagement Downstream_Analysis Analysis of Downstream Pathway Modulation Target_Engagement->Downstream_Analysis Confirm_MOA Confirm Mechanism of Action Downstream_Analysis->Confirm_MOA

Experimental Workflow for Inhibitor Validation.

Detailed Experimental Protocols

The following protocols provide a general framework for the in vitro and cell-based evaluation of this compound and its analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against a purified kinase.

Materials:

  • Purified recombinant human kinase (e.g., CDK4/Cyclin D1, Aurora A)

  • Kinase-specific substrate (e.g., Rb protein for CDK4, synthetic peptide for Aurora A)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Test compound dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO only), and a positive control inhibitor to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, its substrate, and the assay buffer.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well. Initiate the kinase reaction by adding ATP.

  • Incubation: Mix the plate gently on a plate shaker and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess the effect of a compound on cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MV4-11, NCI-H460)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO-treated control. Determine the GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.

Western Blot Analysis for Target Engagement

This protocol is used to detect changes in the phosphorylation status of a kinase's downstream substrate in response to treatment with the test compound, confirming target engagement within the cell.

Materials:

  • Human cancer cell lines

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells and treat with various concentrations of the test compound for a desired time. Wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target substrate.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the extent of target inhibition.

Conclusion

The 4-aryl-1,3-thiazol-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data for this compound is limited, the analysis of structurally related compounds suggests potential inhibitory activity against key kinases involved in cell cycle control and proliferation, such as Aurora kinases and CDKs.

Compared to broad-spectrum inhibitors like Dasatinib, Sunitinib, and Bosutinib, derivatives of the 4-aryl-1,3-thiazol-2-amine scaffold may offer a more selective inhibition profile, which can be advantageous in reducing off-target effects. Further investigation, following the experimental protocols outlined in this guide, is necessary to fully elucidate the kinase selectivity, cellular activity, and therapeutic potential of this compound. The provided data and methodologies offer a solid foundation for researchers to build upon in their drug discovery and development efforts.

References

Validating the Anticancer Effects of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vivo validation of the novel anticancer candidate, 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine. While direct in vivo data for this specific compound is not yet publicly available, the extensive research into thiazole derivatives demonstrates their potential as potent anticancer agents, justifying further investigation.[1][2][3][4] This document outlines a detailed experimental protocol for a human tumor xenograft model and presents a comparative analysis with an established chemotherapeutic agent, Paclitaxel, to serve as a benchmark for efficacy.

Rationale for In Vivo Investigation

The 1,3-thiazole scaffold is a core component of numerous compounds exhibiting a wide range of pharmacological activities, including significant anticancer properties.[1][2][3] Structurally similar molecules to this compound have demonstrated considerable in vitro cytotoxicity against various human cancer cell lines, such as breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[5][6][7] These promising preclinical findings strongly support the progression to in vivo models to assess the compound's therapeutic efficacy, toxicity, and pharmacokinetic profile in a whole-organism setting.

Experimental Design: A Proposed In Vivo Xenograft Study

To evaluate the anticancer effects of this compound, a subcutaneous xenograft model using human cancer cells in immunodeficient mice is recommended. This is a standard and robust method for preclinical assessment of novel cancer therapeutics. The following protocol details a study using the MCF-7 human breast cancer cell line as an example.

Experimental Protocol: MCF-7 Subcutaneous Xenograft Model

1. Animal Model:

  • Species: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Cell Culture and Implantation:

  • Cell Line: MCF-7 (human breast adenocarcinoma).

  • Culture Conditions: Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Injection: Cells are harvested during the exponential growth phase using trypsin-EDTA. They are then washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Cell viability should exceed 95%.

  • Implantation: A volume of 100 µL of the cell suspension (containing 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.

3. Treatment Protocol:

  • Tumor Growth Monitoring: Tumor growth is monitored 2-3 times per week using calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

  • Group Formation: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 animals per group).

  • Drug Administration:

    • Vehicle Control Group: Administered with the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) intraperitoneally (i.p.) daily.

    • This compound Group: Administered i.p. daily at escalating doses (e.g., 10, 25, 50 mg/kg) to determine efficacy and toxicity.

    • Positive Control Group (Paclitaxel): Administered i.p. at a clinically relevant dose (e.g., 20 mg/kg) on a defined schedule (e.g., daily for 5 days).[8]

  • Monitoring: Animal body weight and general health are monitored daily as indicators of systemic toxicity.

4. Endpoint and Data Analysis:

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • Tumor Growth Inhibition (TGI): TGI is calculated as a primary efficacy endpoint.

  • Post-Mortem Analysis: At the end of the study, tumors are excised, weighed, and may be processed for histological or molecular analysis (e.g., Western blot, immunohistochemistry).

Comparative Performance Data

The following table presents a hypothetical data set for this compound, benchmarked against published data for Paclitaxel in a breast cancer xenograft model.[8][9] This serves as an example for data presentation and comparison.

Treatment Group Dose and Schedule Mean Tumor Volume (Day 21) (mm³ ± SEM) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle ControlDaily, i.p.1850 ± 210-+2.5
This compound (Hypothetical)25 mg/kg, Daily, i.p.740 ± 9560-3.0
Paclitaxel (Reference)20 mg/kg, Daily for 5 days, i.p.610 ± 8067-8.5

Visualizing Experimental and Biological Pathways

Diagrams are crucial for understanding complex experimental workflows and biological mechanisms. The following are generated using Graphviz (DOT language) as specified.

G cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treat Treatment Phase cluster_analysis Analysis A MCF-7 Cell Culture B Harvest & Prepare Cell Suspension (5x10^7 cells/mL) A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth to 100-150 mm³ C->D E Randomize into Groups (Vehicle, Test Compound, Paclitaxel) D->E F Daily Treatment Administration & Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Reached (e.g., Day 21) F->G H Euthanasia & Tumor Excision G->H I Data Analysis (TGI, Weight Change, etc.) H->I

Experimental Workflow for In Vivo Xenograft Study.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis Akt Akt PI3K->Akt PI3K->Akt PIP2 to PIP3 mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation Inhibitor Thiazole Derivative (Potential Inhibition) Inhibitor->PI3K

Potential PI3K/Akt Signaling Pathway Inhibition.

References

Validating the Target Engagement of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding of the novel compound 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine to its target kinase. While direct experimental data for this specific molecule is not yet publicly available, its 1,3-thiazol-2-amine core is a well-established scaffold in a multitude of potent kinase inhibitors. This document outlines a validation strategy by comparing its potential efficacy with established, structurally related kinase inhibitors. The provided experimental protocols and comparative data on analogous compounds will serve as a valuable resource for designing and executing studies to characterize this new chemical entity.

Comparative Analysis of Structurally Related Kinase Inhibitors

The 2-aminothiazole moiety is a key pharmacophore in numerous kinase inhibitors, demonstrating broad applicability across the kinome.[1][2] To contextualize the potential efficacy of this compound, the inhibitory activities of several analogous compounds against various kinases are summarized below. These data, presented in terms of IC50 (the half-maximal inhibitory concentration) and Kᵢ (the inhibition constant), offer a benchmark for future experimental evaluation.

Compound Class/NameTarget Kinase(s)IC50 / Kᵢ (nM)Reference
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A, Aurora BKᵢ values of 8.0 nM and 9.2 nM for the lead compound (CYC116).[3][3]
Dasatinib (BMS-354825)Pan-Src family kinases, AblNanomolar to subnanomolar potencies in biochemical and cellular assays.[2][2]
1-(6-(1,3-dioxoisoindolin-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(substituted phenyl)urea derivativesCK2, GSK3βCompound 1g showed IC50 values of 1.9 µM for CK2 and 0.67 µM for GSK3β.[4][4]
N-(1,3-thiazol-2-yl)pyridin-2-aminesKDR (VEGFR-2)Potent inhibitors identified through rapid analog libraries.[5][5]
4-phenyl-5-pyridyl-1,3-thiazole derivativesp38 MAP kinaseLead candidates demonstrated in vivo efficacy in an arthritis model.[6][6]

Experimental Protocols for Kinase Binding Validation

Validating the interaction between this compound and its putative target kinase requires a multi-faceted approach, employing a cascade of biochemical and cellular assays. Herein, we detail the methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay is a fundamental first step to quantify the potency of the compound against a purified kinase.

Objective: To determine the IC50 value of this compound for its target kinase.

Materials:

  • Recombinant purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)

  • This compound (test compound)

  • Known inhibitor of the target kinase (positive control)

  • DMSO (vehicle control)

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • Plate reader (luminometer, fluorescence reader, or scintillation counter)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • In the microplate, add the kinase, the substrate, and the assay buffer to each well.

  • Add the serially diluted test compound or controls to the appropriate wells. Include wells with only DMSO as a negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (Cell-based Assay)

This assay assesses the ability of the compound to bind to its target kinase within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7]

Objective: To confirm target engagement of this compound in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • This compound

  • DMSO

  • PBS (phosphate-buffered saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for a specific duration.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.

  • Analyze the amount of soluble target kinase in the supernatant by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble kinase against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.

Binding Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics and affinity of binding between an inhibitor and its target kinase.

Objective: To determine the association (kₐ), dissociation (kₑ), and equilibrium dissociation (Kₑ) constants.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS)

  • Recombinant purified target kinase

  • This compound

  • Running buffer

Procedure:

  • Immobilize the target kinase onto the sensor chip surface.

  • Prepare a series of concentrations of the test compound in the running buffer.

  • Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU).

  • After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Regenerate the sensor chip surface between different compound injections if necessary.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic (kₐ, kₑ) and affinity (Kₑ) constants.

Visualization of Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the context of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation biochem_assay In Vitro Kinase Assay ic50 Determine IC50 biochem_assay->ic50 spr Surface Plasmon Resonance (SPR) kd Determine Kd (Affinity) spr->kd cetsa Cellular Thermal Shift Assay (CETSA) western_blot Western Blot / ELISA cetsa->western_blot target_engagement Confirm Target Engagement western_blot->target_engagement compound 4-(2,5-Dimethylphenyl)- 1,3-thiazol-2-amine compound->biochem_assay Test Compound compound->spr Analyte compound->cetsa Treatment

Caption: Workflow for validating kinase inhibitor binding.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway upstream_signal Upstream Signal (e.g., Growth Factor) receptor Receptor upstream_signal->receptor target_kinase Target Kinase receptor->target_kinase Activates substrate Substrate Protein target_kinase->substrate Phosphorylates downstream_effect Downstream Cellular Response (e.g., Proliferation, Survival) substrate->downstream_effect Leads to inhibitor 4-(2,5-Dimethylphenyl)- 1,3-thiazol-2-amine inhibitor->target_kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

By following this structured approach and utilizing the comparative data from known thiazole-based inhibitors, researchers can effectively validate the binding and cellular activity of this compound, paving the way for its potential development as a novel therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. Its synthetic tractability allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted aminothiazoles, focusing on their anticancer and antifungal activities. The information herein is supported by quantitative experimental data to aid in the rational design of novel and more potent therapeutic agents.

Anticancer Activity of Substituted Aminothiazoles

Substituted aminothiazoles have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the inhibition of protein kinases crucial for cell signaling and proliferation.

Kinase Inhibition

A prominent example of a 2-aminothiazole-based drug is Dasatinib, a potent inhibitor of multiple tyrosine kinases. The SAR of Dasatinib and its analogs reveals key structural features for potent kinase inhibition. Modifications at the C5 position of the thiazole ring and substitutions on the 2-amino group have been extensively explored to enhance potency and selectivity.

Table 1: Structure-Activity Relationship of Aminothiazole-Based Kinase Inhibitors

Compound/AnalogTarget Kinase(s)Key Structural ModificationsIC50 (nM)Reference
Dasatinib Bcr-Abl, Src familyN-(2-chloro-6-methylphenyl) and a 2-hydroxyethylpiperazine moiety<1 (for Abl)[1]
Dasatinib Analog 12m pan-SrcModification of the piperazine substituentSub-nanomolar[1]
Aurora Kinase Inhibitor 29 Aurora AN-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine core79[2]
Aurora Kinase Inhibitor 30 Aurora AN-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine core with modification140[2]
LIMK1/2 Inhibitor LIMK1, LIMK2Aryl substitutions on the aminothiazole coreLow nanomolar[3]

Key SAR Observations for Anticancer Activity:

  • Substitutions at the 2-amino position: Large, substituted aryl groups, often with specific hydrogen bonding motifs, are crucial for potent kinase inhibition. For instance, the N-(2-chloro-6-methylphenyl) group in Dasatinib is a key feature for its activity.[1]

  • Substitutions at the C4 and C5 positions: The nature of the substituent at the C4 and C5 positions of the thiazole ring significantly influences the biological activity. For instance, in a series of 2-aminothiazole derivatives, a 4,5-butylidene substitution showed potent antitumor activities.[4]

  • Linker modification: The linker connecting the aminothiazole core to other moieties plays a role in activity. For some Aurora kinase inhibitors, an ethylene linker was found to be more effective than a propylene linker.[2]

Cytotoxic Activity

The cytotoxic effects of substituted aminothiazoles have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Table 2: In Vitro Cytotoxicity of Substituted Aminothiazoles against Cancer Cell Lines

CompoundCancer Cell LineKey Structural FeaturesIC50 (µM)Reference
Analog 20 H1299 (Lung Cancer)4,5-butylidene-2-aminothiazole with benzylic amine4.89[4]
Analog 20 SHG-44 (Human Glioma)4,5-butylidene-2-aminothiazole with benzylic amine4.03[4]
Analog 28 HT29 (Colon Cancer)2-aminothiazole with meta-halogen on phenyl ring0.63[4]
Analog 28 HeLa (Cervical Cancer)2-aminothiazole with meta-halogen on phenyl ring6.05[4]
Analog 28 A549 (Lung Cancer)2-aminothiazole with meta-halogen on phenyl ring8.64[4]

Antifungal Activity of Substituted Aminothiazoles

Aminothiazole derivatives have also emerged as a promising class of antifungal agents. The substitutions on the thiazole ring are critical for determining their potency and spectrum of activity against various fungal pathogens.

Table 3: Antifungal Activity of Substituted Aminothiazoles

CompoundFungal StrainKey Structural ModificationsMIC50 (µM)Reference
41F5 Analog Histoplasma capsulatumNaphth-1-ylmethyl at C5, cyclohexylamide at C2-amino0.4[5]
Analog 9e Histoplasma capsulatumNaphth-1-ylmethyl at C5, cyclohexylmethylamide at C2-amino0.4[6]
Analog 9f Histoplasma capsulatumNaphth-1-ylmethyl at C5, cyclohexylethylamide at C2-amino0.4[6]
Compound 43d Candida albicansThiazole derivative15.3[7]
Compound 43b Aspergillus nigerThiazole derivative16.2[7]

Key SAR Observations for Antifungal Activity:

  • Substitutions at the C5 position: A bulky, hydrophobic group like a naphth-1-ylmethyl substituent at the 5-position of the thiazole ring is highly favorable for potent antifungal activity against Histoplasma capsulatum.[5][6]

  • Substitutions at the 2-amino position: Cycloalkylamide groups, such as cyclohexylamide, cyclohexylmethylamide, and cyclohexylethylamide, at the 2-position enhance the antifungal potency.[6]

  • Impact of other positions: Substitutions at the 3- and 4-positions of the thiazole ring generally lead to a decrease in antifungal activity.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used in the SAR studies of substituted aminothiazoles.

Synthesis: Hantzsch Thiazole Synthesis

A common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.

General Procedure:

  • An α-haloketone is reacted with a thiourea derivative.

  • The reaction is typically carried out in a suitable solvent such as ethanol.

  • The mixture is heated to facilitate the cyclocondensation reaction.

  • Upon cooling, the 2-aminothiazole product often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

For a detailed, step-by-step laboratory protocol, please refer to established procedures.[8]

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the substituted aminothiazole compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 500-600 nm. The intensity of the color is proportional to the number of viable cells.

Detailed protocols for the MTT assay are widely available.[6][9][10]

Biological Evaluation: In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of compounds against specific kinases, in vitro kinase assays are performed.

General Procedure:

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the target kinase, a specific peptide substrate, and the assay buffer.

  • Compound Addition: A serial dilution of the test compound (substituted aminothiazole) is added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at an optimal temperature for a specific duration to allow for the phosphorylation of the substrate.

  • Detection: The amount of product (e.g., ADP) formed is quantified using a detection reagent, often based on luminescence or fluorescence.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

A variety of commercial kits and detailed protocols are available for specific kinase assays.[11]

Biological Evaluation: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

General Procedure:

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Standardized protocols for antifungal susceptibility testing are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[12]

Visualizing Relationships and Pathways

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synth Hantzsch Thiazole Synthesis start->synth purify Purification & Characterization synth->purify invitro In Vitro Assays (e.g., MTT, Kinase) purify->invitro antifungal Antifungal Susceptibility (MIC Determination) purify->antifungal sar Structure-Activity Relationship (SAR) Analysis invitro->sar antifungal->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) study of substituted aminothiazoles.

aurora_kinase_pathway cluster_pathway Simplified Aurora Kinase Signaling Pathway cluster_inhibition Inhibition by Aminothiazole Derivatives AuroraA Aurora A Kinase PLK1 PLK1 AuroraA->PLK1 activates CDC25 CDC25 PLK1->CDC25 activates CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Inhibitor Aminothiazole-based Aurora Kinase Inhibitor Inhibitor->AuroraA inhibits

Caption: Inhibition of the Aurora A kinase signaling pathway by substituted aminothiazole derivatives, leading to cell cycle arrest.

References

A Comparative Guide to the Synthetic Methodologies of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The development of efficient, scalable, and environmentally benign synthetic routes to access this privileged heterocycle is a significant focus for researchers in drug discovery and development.

This guide provides an objective comparison of the most prevalent synthetic methodologies for 2-aminothiazole derivatives, supported by experimental data and detailed protocols.

Overview of Key Synthetic Strategies

The synthesis of 2-aminothiazoles is dominated by several key approaches, each with distinct advantages and limitations. The classical Hantzsch synthesis remains a fundamental method, while modern variations focus on improving efficiency, safety, and environmental impact.

1. Hantzsch Thiazole Synthesis: First reported in 1887, the Hantzsch synthesis is the most traditional and widely used method for constructing the thiazole ring.[4][5] It involves the cyclocondensation reaction between an α-halocarbonyl compound (like an α-haloketone) and a thioamide, most commonly thiourea, to yield the corresponding 2-aminothiazole.[6] The reaction proceeds via an initial S-alkylation (an SN2 reaction) followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6][7] While reliable and high-yielding, this method requires the preparation and handling of α-haloketones, which are often lachrymatory and toxic.[8]

2. One-Pot Synthesis: To circumvent the issues associated with handling α-halocarbonyl intermediates, numerous one-pot procedures have been developed.[9] These methods typically start with a readily available ketone, which is halogenated in situ using reagents like N-bromosuccinimide (NBS), copper(II) bromide, or iodine.[1][4][9][10] The resulting α-haloketone is immediately reacted with thiourea in the same reaction vessel. This approach significantly improves operational simplicity, saves time, and minimizes chemical waste and exposure to hazardous intermediates.[9]

3. Microwave-Assisted Synthesis: The application of microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, often from hours to mere minutes.[11][12] This technique is considered a green chemistry approach as it is highly efficient and often leads to cleaner reactions with higher yields.[12][13] For 2-aminothiazole synthesis, microwave assistance can be applied to both the classic Hantzsch reaction and one-pot methodologies, providing a rapid and efficient route to the desired products.[14][15]

4. Solid-Phase Synthesis: For the generation of large libraries of compounds for high-throughput screening in drug discovery, solid-phase synthesis is the preferred method. In this approach, one of the starting materials (typically the amine that is converted to a thiourea) is immobilized on a polymer resin.[16][17] The subsequent reaction steps are carried out on the solid support, and excess reagents and by-products are easily removed by simple filtration. The final 2-aminothiazole product is then cleaved from the resin.[17] This methodology is highly amenable to automation and the creation of diverse molecular libraries.[18]

Comparative Data of Synthetic Methodologies

The following table summarizes quantitative data from various reported syntheses of 2-aminothiazoles, providing a clear comparison of reaction conditions and performance.

MethodologyStarting MaterialsReagents/Catalyst/SolventTimeTemp.Yield (%)Reference(s)
Hantzsch Synthesis 2-Bromoacetophenone, ThioureaMethanol30 min100 °CHigh[6]
One-Pot Acetophenones, ThioureaCopper(II) Bromide / Ethyl Acetate1-3 hReflux78-90%[4]
One-Pot Aralkyl Ketones, ThioureaNBS / Lactic Acid10-15 min90-100 °CGood-Exc.[10]
One-Pot (Sequential) Acetophenone, 1-(naphthalen-1-yl)thioureaNBS, p-TSA / Methanol5-7 hrt to RefluxVery Good[9]
Microwave-Assisted Substituted Acetophenone, Thiourea, IodineSolvent-free10-15 minMW Irrad.Good-Exc.[15][19]
Greener One-Pot Acetophenone, ThioureaNBS / Glycerol-WaterNot specifiedrtExcellent[8]
Solid-Phase Resin-bound amine, α-bromo ketonesFmoc-NCS, TFA cleavageMulti-steprt33-78%[16]

Mandatory Visualizations

The following diagrams illustrate the core concepts behind the key synthetic methodologies for 2-aminothiazoles.

Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.

One_Pot_Workflow cluster_flask One-Pot Reaction Vessel arrow arrow A Ketone + Thiourea + Solvent B Add Brominating Agent (e.g., NBS) A->B C In Situ Formation of α-Bromoketone B->C Halogenation D Cyclocondensation C->D Reaction E Work-up & Isolation D->E F 2-Aminothiazole Product E->F

Caption: Experimental workflow for a one-pot 2-aminothiazole synthesis.

Microwave_Workflow arrow arrow A Mix Reactants: Ketone, Thiourea, Reagent (e.g., Iodine) B Place in Microwave Reactor A->B C Irradiate (e.g., 10-15 min) B->C Rapid Heating D Cool & Precipitate C->D E Filter & Purify D->E F Final Product E->F

Caption: Workflow for microwave-assisted 2-aminothiazole synthesis.

Detailed Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole[6]

  • Reagents & Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

  • Work-up: Remove the reaction from heat and allow the solution to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. A precipitate will form.

  • Isolation: Filter the mixture through a Buchner funnel. Rinse the collected solid (the filter cake) with water.

  • Drying & Analysis: Spread the collected solid on a tared watchglass and allow it to air dry to yield the 2-amino-4-phenylthiazole product.

Protocol 2: One-Pot Synthesis using Copper(II) Bromide[4]

  • Reagents & Setup: To a solution of the aromatic methyl ketone (1 mmol) in ethyl acetate (5 mL), add copper(II) bromide (CuBr₂) (2 mmol).

  • Reaction: Stir the mixture under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cyclization: After the starting ketone is consumed, add thiourea or N-substituted thiourea (1.2 mmol) to the reaction mixture. Continue to stir under reflux for the time indicated by TLC analysis (typically 1-3 hours).

  • Work-up: After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminothiazole derivative.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis[19]

  • Reagents & Setup: Thoroughly grind a mixture of a substituted acetophenone (0.01 mol), thiourea (0.01 mol), and a solid support catalyst like NaHSO₄-SiO₂ in a pestle and mortar.

  • Reaction: Transfer the mixture to a 100 mL beaker and place it in a microwave oven. Irradiate the mixture for 10-15 minutes. Monitor the completion of the reaction by TLC.

  • Isolation: Upon completion, the reaction mixture is typically worked up by adding water or an appropriate solvent to precipitate the product, which is then filtered and dried.

Conclusion

The choice of synthetic methodology for 2-aminothiazoles depends heavily on the specific goals of the researcher.

  • The Hantzsch synthesis remains a robust and high-yielding method, ideal for preparing specific target molecules when the corresponding α-haloketones are available or easily synthesized.[6]

  • One-pot syntheses offer a significant improvement in terms of safety and convenience by avoiding the isolation of hazardous intermediates.[9] They represent an excellent balance of efficiency and practicality for lab-scale synthesis.

  • Microwave-assisted synthesis is the method of choice for rapid synthesis, significantly accelerating reaction rates and often improving yields.[12] Its alignment with green chemistry principles makes it a highly attractive modern technique.

  • Solid-phase synthesis is unparalleled for the production of compound libraries for drug discovery, enabling the systematic exploration of structure-activity relationships.[16]

For drug development professionals and researchers, understanding the comparative advantages of these methods is crucial for selecting the optimal route that balances speed, scale, cost, safety, and environmental impact.

References

Lack of Specific Data on 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine Necessitates Analysis of Structurally Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches for peer-reviewed studies validating the biological activity of the specific compound 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine have yielded no specific experimental data. To address the user's request for a comparative guide, this report focuses on the biological activities of structurally related 4-aryl-1,3-thiazol-2-amine derivatives, for which peer-reviewed data is available. This guide will provide an objective comparison of the performance of these related compounds, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways and workflows.

The thiazole ring is a core structure in many biologically active compounds, with derivatives exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide will focus on the antifungal and kinase inhibitory activities of selected 4-aryl-1,3-thiazol-2-amine analogs, drawing data from published, peer-reviewed literature.

Antifungal Activity of 4-Phenyl-1,3-Thiazol-2-yl Hydrazine Derivatives

A study by de Logu et al. (2005), and further investigated by another group, identified (4-phenyl-1,3-thiazol-2-yl) hydrazine (compound 31C ) as a potent antifungal agent with a broad spectrum of activity against pathogenic fungi.[3] The study provides quantitative data on its efficacy and insights into its mechanism of action.

Comparative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of compound 31C against various pathogenic fungi, with fluconazole included as a comparator where data is available.

CompoundFungal StrainMIC (μg/mL)Reference
(4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) Candida albicans0.0625 - 4[3]
Aspergillus fumigatus0.0625 - 4[3]
Cryptococcus neoformans0.0625 - 4[3]
Dermatophytes0.0625 - 4[3]
Fluconazole Candida albicans8[3]
Experimental Protocol: Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains were cultured on Sabouraud dextrose agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. The suspension was then diluted to the final working concentration.

  • Preparation of Microdilution Plates: The compounds were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control.[3]

Mechanism of Action: Induction of Oxidative Stress

Further studies on compound 31C revealed that its fungicidal activity against C. albicans is mediated through the induction of reactive oxygen species (ROS) accumulation, leading to oxidative damage and subsequent cell death.[3]

Thiazole_Derivative 4-Phenyl-1,3-thiazol-2-yl hydrazine (31C) Candida_albicans Candida albicans Thiazole_Derivative->Candida_albicans ROS_Accumulation Increased Intracellular ROS Accumulation Candida_albicans->ROS_Accumulation Oxidative_Damage Oxidative Damage (e.g., DNA damage) ROS_Accumulation->Oxidative_Damage Fungal_Cell_Death Fungal Cell Death Oxidative_Damage->Fungal_Cell_Death

Proposed mechanism of antifungal action for a 4-phenyl-1,3-thiazol-2-yl hydrazine derivative.

Kinase Inhibitory Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold has been identified as a novel template for kinase inhibitors. Structure-activity relationship (SAR) studies have led to the development of potent inhibitors of Src family kinases, such as Dasatinib.[4]

Comparative Kinase Inhibitory Activity Data

The table below presents the inhibitory activity of selected 2-aminothiazole derivatives against Lck, a member of the Src family of tyrosine kinases.

CompoundLck IC50 (nM)Reference
Dasatinib (BMS-354825) <1[4]
Analog 12m 1[4]
Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds against Lck kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Assay Components: The assay mixture contained Lck enzyme, a biotinylated peptide substrate, and ATP in a kinase buffer.

  • Compound Incubation: The compounds were pre-incubated with the Lck enzyme.

  • Kinase Reaction: The kinase reaction was initiated by the addition of the peptide substrate and ATP. The reaction was allowed to proceed for a specified time at room temperature.

  • Detection: The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added.

  • Data Analysis: The TR-FRET signal was measured, and the IC50 values were calculated from the dose-response curves.[4]

Experimental Workflow: Kinase Inhibitor Screening

cluster_preparation Assay Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Incubation Pre-incubation: Enzyme + Compound Compound_Dilution->Incubation Enzyme_Prep Lck Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate/ATP Mix Reaction Initiate Reaction: Add Substrate/ATP Substrate_Prep->Reaction Incubation->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detection_Reagents Add Detection Reagents (Antibody, SA-APC) Stop_Reaction->Detection_Reagents Read_Plate Read TR-FRET Signal Detection_Reagents->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis

A generalized workflow for an in vitro kinase inhibition screening assay.

References

Safety Operating Guide

Proper Disposal of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, emphasizing operational and logistical plans for immediate implementation. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[3] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Step-by-Step Disposal Protocol

Step 1: Waste Collection

All solid waste of this compound, including contaminated consumables such as weighing paper, pipette tips, and gloves, should be collected in a dedicated, properly labeled hazardous waste container.[5][6] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leakage or spillage.[7]

Step 2: Labeling

The hazardous waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"[6]

  • The full chemical name: "this compound"[6]

  • The CAS number, if available.

  • The primary hazards associated with the chemical (e.g., "Toxic," "Irritant").

  • The date on which the first waste was added to the container.[6]

  • Your name, department, and contact information.

Step 3: Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8] This area should be at or near the point of generation and under the control of the laboratory personnel.[8] Ensure that the SAA is away from sources of ignition and that incompatible chemicals are not stored together.[7] The total volume of hazardous waste in the SAA should not exceed regulatory limits (e.g., 55 gallons).[8]

Step 4: Disposal Request

Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[8][9] Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][9][10]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert : Immediately notify personnel in the vicinity and evacuate the area if necessary.[3][6]

  • Ventilate : Ensure the area is well-ventilated.[6]

  • Containment : For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[6] Avoid using combustible materials such as paper towels for the initial containment.[6]

  • Cleanup : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination : Clean the spill area with soap and water.[6] All cleanup materials must also be disposed of as hazardous waste.[6]

  • Reporting : Report the spill to your laboratory supervisor and EHS office as per your institution's policy.[6]

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons[8]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[8]
Container Headroom At least one-inch[7]
Maximum SAA Storage Time 1 year (for partially filled containers)[7]
Time to Remove Full Container Within 3 days[7]

Disposal Workflow

DisposalWorkflow Figure 1. Disposal Workflow for this compound start Start: Generation of Waste collect_waste Step 1: Collect Waste in a Labeled Hazardous Waste Container start->collect_waste store_waste Step 2: Store Container in a Designated Satellite Accumulation Area collect_waste->store_waste check_full Is Container Full? store_waste->check_full check_full->store_waste No request_pickup Step 3: Arrange for Disposal through EHS check_full->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.